molecular formula C11H15Cl2N3 B13599416 4-(Piperazin-1-yl)benzonitriledihydrochloride

4-(Piperazin-1-yl)benzonitriledihydrochloride

Cat. No.: B13599416
M. Wt: 260.16 g/mol
InChI Key: KAPUIUNWSTYOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperazin-1-yl)benzonitriledihydrochloride is a useful research compound. Its molecular formula is C11H15Cl2N3 and its molecular weight is 260.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Piperazin-1-yl)benzonitriledihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperazin-1-yl)benzonitriledihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15Cl2N3

Molecular Weight

260.16 g/mol

IUPAC Name

4-piperazin-1-ylbenzonitrile;dihydrochloride

InChI

InChI=1S/C11H13N3.2ClH/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14;;/h1-4,13H,5-8H2;2*1H

InChI Key

KAPUIUNWSTYOAX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C#N.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

4-(Piperazin-1-yl)benzonitrile dihydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Piperazin-1-yl)benzonitrile Dihydrochloride: A Core Scaffold in Modern Drug Discovery

Introduction

4-(Piperazin-1-yl)benzonitrile and its dihydrochloride salt are versatile chemical entities that have garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and drug development. The unique structural amalgamation of a piperazine ring, a well-established pharmacophore, with a benzonitrile moiety provides a valuable scaffold for the synthesis of novel therapeutic agents.[1][2] The piperazine ring offers low toxicity and the ability to form multiple hydrogen bonds, while the benzonitrile group serves as a crucial site for molecular interactions or further chemical modification.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, applications, and safety considerations of 4-(Piperazin-1-yl)benzonitrile dihydrochloride, tailored for researchers and professionals in the pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's fundamental characteristics is paramount for its effective application in research and development.

Chemical Structure

The molecule consists of a piperazine ring attached to a benzene ring at position 4, with a nitrile group (-C≡N) at position 1 of the benzene ring.[2] The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated and associated with chloride counter-ions.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Fluorobenzonitrile 4-Fluorobenzonitrile Reaction Nucleophilic Aromatic Substitution (SNAr) 4-Fluorobenzonitrile->Reaction Piperazine Piperazine Piperazine->Reaction Solvent (e.g., DMSO) Solvent (e.g., DMSO) Solvent (e.g., DMSO)->Reaction Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Reaction Heat (Reflux) Heat (Reflux) Heat (Reflux)->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Final_Product 4-(Piperazin-1-yl)benzonitrile Purification->Final_Product Salt_Formation Salt Formation Final_Product->Salt_Formation HCl in Ether/IPA Dihydrochloride_Salt 4-(Piperazin-1-yl)benzonitrile Dihydrochloride Salt_Formation->Dihydrochloride_Salt

Caption: General workflow for the synthesis of 4-(Piperazin-1-yl)benzonitrile and its dihydrochloride salt.

Characterization Methods

The identity and purity of the synthesized compound are confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons. [4][5]* Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. [4]* Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, such as the nitrile (C≡N) stretch and N-H stretches of the piperazine ring. [5]

Applications in Drug Discovery and Medicinal Chemistry

The 4-(piperazin-1-yl)benzonitrile scaffold is a cornerstone in the design of numerous biologically active molecules. Its derivatives have shown promise across a wide range of therapeutic areas. [6]

A Privileged Scaffold

The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry because it can interact with multiple biological targets and improve the pharmacokinetic properties of a drug candidate. [3][7][8]It is frequently incorporated into centrally acting agents due to its ability to cross the blood-brain barrier. The benzonitrile group can act as a hydrogen bond acceptor or be metabolically converted to other functional groups, providing a handle for structure-activity relationship (SAR) studies.

Therapeutic Targets and Indications
  • Central Nervous System (CNS) Disorders: Piperazine derivatives are integral to the development of antipsychotic, antidepressant, and anxiolytic drugs. [6][7]The scaffold's ability to modulate neurotransmitter systems, such as serotonin and dopamine receptors, makes it a key component in compounds aimed at treating conditions like anxiety and depression. [1][9]

  • Anticancer Agents: The molecular hybridization of piperazine-containing structures with other pharmacophores, like quinoline, has led to the development of potent antiproliferative agents. [10]These hybrid molecules can target key oncogenic proteins involved in cancer progression. [10]

  • Antiviral Activity (HCV): Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as highly effective inhibitors of the Hepatitis C Virus (HCV). [11]These compounds have been shown to block the virus's entry into host cells, presenting a novel mechanism of action compared to many existing direct-acting antivirals. [11][12]

Applications cluster_derivatives Derivative Synthesis cluster_targets Biological Targets / Mechanisms center_node 4-(Piperazin-1-yl)benzonitrile Scaffold CNS Agents CNS Agents center_node->CNS Agents Modification Anticancer Agents Anticancer Agents center_node->Anticancer Agents Hybridization Antiviral Agents (HCV) Antiviral Agents (HCV) center_node->Antiviral Agents (HCV) Modification Neurotransmitter Receptors\n(Serotonin, Dopamine) Neurotransmitter Receptors (Serotonin, Dopamine) CNS Agents->Neurotransmitter Receptors\n(Serotonin, Dopamine) Oncogenic Proteins\n(e.g., Kinases) Oncogenic Proteins (e.g., Kinases) Anticancer Agents->Oncogenic Proteins\n(e.g., Kinases) HCV Entry Inhibition HCV Entry Inhibition Antiviral Agents (HCV)->HCV Entry Inhibition

Caption: Key therapeutic applications derived from the 4-(Piperazin-1-yl)benzonitrile scaffold.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification

4-(Piperazin-1-yl)benzonitrile is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [13]* Skin Corrosion/Irritation: Causes severe skin burns and eye damage. [13]* Flammability: Flammable solid. [13]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated place, preferably within a fume hood. [14][15]Ensure eyewash stations and safety showers are readily accessible. [16]* Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [14] * Skin Protection: Handle with chemical-impermeable gloves. Wear a lab coat or other protective clothing to prevent skin exposure. [14][16] * Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA-approved respirator. [14][16]* General Hygiene: Do not eat, drink, or smoke when using this product. [13][14]Wash hands thoroughly after handling and before breaks. [13]

Storage and Incompatibilities
  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place. [13][14]Keep away from heat, sparks, and open flames. [13][16]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides. [13][16]

Exemplary Experimental Protocol: Synthesis

Objective: To synthesize 4-(Piperazin-1-yl)benzonitrile via nucleophilic aromatic substitution.

Materials:

  • 1-(Piperidin-4-yl)piperidine (1 equivalent)

  • 4-Fluorobenzonitrile (1 equivalent)

  • Dimethyl sulfoxide (DMSO)

  • Deionized Water

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 1-(piperidin-4-yl)piperidine in DMSO, add 4-fluorobenzonitrile. [17]2. Heat the reaction mixture to reflux and maintain for 3 hours. [17]Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add deionized water (approx. 50 mL) to the reaction mixture. [17]5. Extract the aqueous mixture with dichloromethane (3 x 50 mL). [17]6. Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. [17]8. Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol) to obtain the final product as a crystalline solid. [17]

Conclusion

4-(Piperazin-1-yl)benzonitrile dihydrochloride is a fundamentally important building block in modern pharmaceutical research. Its robust synthesis, combined with the favorable pharmacological properties imparted by the piperazine and benzonitrile moieties, has established it as a versatile scaffold for developing novel therapeutics. Its demonstrated utility in generating compounds with potent activity against CNS disorders, cancer, and viral infections underscores its continued relevance. For researchers and drug development professionals, a thorough understanding of its chemical properties, synthetic routes, and biological potential is essential for leveraging this scaffold to its fullest extent in the pursuit of new and effective medicines.

References

  • Fisher Scientific. (2023, August 25). Safety Data Sheet: 4-Piperazin-1-yl-benzonitrile.
  • Thermo Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.
  • Lupo, G., et al. (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA.
  • ECHEMI. (n.d.). 4-(1-Piperazinyl)benzonitrile SDS, 68104-63-2 Safety Data Sheets.
  • Sigma-Aldrich. (2026, January 13). Safety Data Sheet: Benzonitrile.
  • Gregory, K.J., et al. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Spectrum Chemical. (2007, May 10). Material Safety Data Sheet: Piperazine Dihydrochloride.
  • Chem-Impex. (n.d.). 4-(1-Piperazinyl)benzonitrile.
  • BLD Pharm. (n.d.). 68104-63-2|4-(Piperazin-1-yl)benzonitrile.
  • BOC Sciences. (n.d.). 4-(PIPERAZIN-1-YL)BENZONITRILE HYDROCHLORIDE | CAS 116290-72-3.
  • CymitQuimica. (n.d.). CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile.
  • MedChemExpress. (n.d.). Search Results for Benzonitrile derivatives.
  • PureSynth. (n.d.). 4-(1-Piperazinyl)Benzonitrile 98.0%(GC).
  • Zhang, L., et al. (2022, January 20). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors.
  • Sigma-Aldrich. (n.d.). 4-(4-Acetyl-1-piperazinyl)benzonitrile | 186650-90-8.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733995, 4-(Piperazin-1-yl)benzonitrile.
  • Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • de Oliveira, R., et al. (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Xu, G., et al. (n.d.). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PMC - NIH.
  • ResearchGate. (2026, January 23). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 763205, 4-(4-Methylpiperazin-1-yl)benzonitrile.
  • PubChemLite. (n.d.). 4-(piperazine-1-sulfonyl)benzonitrile hydrochloride (C11H13N3O2S).
  • Wang, Y., et al. (2020, June 11). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. PubMed.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Ponnuswamy, S., et al. (2025, August 5). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.
  • Mirabile, S., et al. (n.d.). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-melanogenic Activity. UniCA IRIS.

Sources

1-(4-Cyanophenyl)piperazine dihydrochloride CAS 116290-72-3

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-Cyanophenyl)piperazine Dihydrochloride (CAS 116290-72-3)

Abstract

This technical guide provides a comprehensive overview of 1-(4-Cyanophenyl)piperazine dihydrochloride, a key intermediate and building block in modern medicinal chemistry. The piperazine moiety is a "privileged scaffold," appearing in numerous FDA-approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] This document delves into the synthesis, analytical characterization, potential applications, and safety considerations for this compound, offering researchers and drug development professionals a detailed resource to leverage its potential in novel therapeutic design.

Introduction: The Significance of the Arylpiperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[3] Its structural and chemical properties—such as high aqueous solubility, basicity, and the ability to serve as a hydrogen bond acceptor—make it an invaluable component in drug design.[1][2] When substituted with an aryl group, as in 1-(4-Cyanophenyl)piperazine, the resulting scaffold becomes a cornerstone for developing agents targeting the central nervous system (CNS), among other therapeutic areas.[4] These derivatives are known to interact with a variety of receptors, including serotonergic (5-HT), dopaminergic (D2), and adrenergic receptors.

The specific inclusion of a 4-cyanophenyl group offers distinct advantages:

  • Metabolic Stability: The cyano group is generally resistant to metabolic degradation.

  • Synthetic Handle: The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole, providing a versatile point for further chemical modification.

  • Polar Interaction: The nitrogen of the cyano group can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.

This guide will explore the technical details necessary to effectively utilize 1-(4-Cyanophenyl)piperazine dihydrochloride in a research and development setting.

Physicochemical and Spectroscopic Properties

While specific experimental data for the dihydrochloride salt (CAS 116290-72-3) is not extensively published, the properties can be reliably inferred from the free base and related arylpiperazine structures.

PropertyValue / Expected ValueSource / Rationale
CAS Number 116290-72-3N/A
Molecular Formula C₁₁H₁₅Cl₂N₃Calculated
Molecular Weight 260.16 g/mol Calculated
Appearance White to off-white crystalline solidInferred from similar piperazine salts.[5]
Solubility Soluble in water and methanolDihydrochloride salt form enhances aqueous solubility.
Melting Point >250 °C (with decomposition)Expected for a dihydrochloride salt of this nature.[6]
¹H NMR (D₂O) δ ~7.8 (d, 2H), ~7.3 (d, 2H), ~3.6-3.8 (m, 8H)Predicted chemical shifts for the cyanophenyl and piperazine protons in an acidic aqueous solvent. The piperazine protons would appear as a complex multiplet due to the salt formation. Based on data for the free base.[7]
¹³C NMR (D₂O) δ ~150, ~135, ~122, ~119, ~108, ~48, ~45Predicted shifts for aromatic, cyano, and piperazine carbons.
FT-IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~2225 (C≡N stretch), ~1610, 1515 (C=C aromatic stretch), ~1250 (C-N stretch)Characteristic vibrational modes for the functional groups present.[8][9]
Mass Spec (ESI+) m/z 188.11 [M+H]⁺Calculated for the free base C₁₁H₁₃N₃.

Synthesis and Purification Workflow

The synthesis of 1-(4-Cyanophenyl)piperazine typically involves the coupling of piperazine with a 4-halobenzonitrile. A common and efficient method is the Buchwald-Hartwig amination, which utilizes a palladium catalyst. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.

Diagram of Proposed Synthetic Pathway

Synthesis cluster_synthesis Step 1: Buchwald-Hartwig Amination cluster_salt_formation Step 2: Salt Formation Piperazine Piperazine Freebase 1-(4-Cyanophenyl)piperazine (Free Base) Piperazine->Freebase Heat (e.g., 100-120 °C) Halobenzonitrile 4-Fluorobenzonitrile Halobenzonitrile->Freebase Heat (e.g., 100-120 °C) Base K₂CO₃ Base->Freebase Heat (e.g., 100-120 °C) Solvent DMSO Solvent->Freebase Heat (e.g., 100-120 °C) Catalyst Pd₂(dba)₃ / Xantphos Catalyst->Freebase Heat (e.g., 100-120 °C) HCl HCl in Isopropanol Product 1-(4-Cyanophenyl)piperazine dihydrochloride (CAS 116290-72-3) Freebase->Product Add HCl solution, cool to crystallize Analytical_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Confirms covalent structure MS Mass Spectrometry (ESI-MS) Sample->MS Confirms molecular weight IR FT-IR Spectroscopy Sample->IR Confirms functional groups HPLC Purity Analysis (RP-HPLC) Sample->HPLC Quantifies purity (>98%) Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation HPLC->Confirmation

Sources

Technical Guide: Piperazine Derivatives as Intermediates in Antipsychotic Drug Synthesis

[1]

Executive Summary

The piperazine moiety is the structural backbone of a vast class of "atypical" antipsychotics, including Aripiprazole , Olanzapine , and Clozapine . Its chair conformation allows it to act as a rigid yet adaptable spacer, positioning pharmacophores to interact simultaneously with Dopamine D2 and Serotonin 5-HT receptors.

This guide moves beyond basic textbook synthesis. It provides a technical deep-dive into the industrial-grade production of these critical intermediates, contrasting classical cyclization methods with modern Palladium-catalyzed cross-couplings.[1] It is designed for process chemists and medicinal scientists seeking reproducible protocols and impurity control strategies.

Part 1: The Synthetic Toolbox – Strategic Route Selection

When designing a synthesis for piperazine-based antipsychotics, the primary challenge is constructing the N-aryl piperazine core.[1] Two dominant strategies exist:

Strategy A: The "Aniline Cyclization" (Industrial Standard)
  • Mechanism: Bis-alkylation of an aniline with bis(2-chloroethyl)amine.[1][2][3]

  • Pros: Uses inexpensive commodity chemicals; scalable to metric tons.[2]

  • Cons: Harsh conditions (high heat); generates genotoxic nitrogen mustard impurities if not controlled.[2]

  • Best For: Simple aryl cores (e.g., 2,3-dichlorophenyl for Aripiprazole).[2][4]

Strategy B: Buchwald-Hartwig Amination (Precision Chemistry)[2][3]
  • Mechanism: Pd-catalyzed cross-coupling of an aryl halide with a mono-protected piperazine.[1][2]

  • Pros: Mild conditions; tolerates sensitive functional groups; high regioselectivity.[2]

  • Cons: High cost of Pd catalysts and phosphine ligands; residual metal removal required.

  • Best For: Complex or electron-rich aryl cores (e.g., Brexpiprazole).[2]

Visualization: Synthetic Pathway Logic

The following diagram illustrates the decision matrix for selecting the optimal synthetic route.

PiperazineRoutesStartTarget: N-Aryl PiperazineSimpleSimple Aryl Ring(e.g., 2,3-dichlorophenyl)Start->SimpleComplexComplex/Sensitive Ring(e.g., Benzo[b]thiophene)Start->ComplexRouteARoute A: Cyclization(Bis(2-chloroethyl)amine)Simple->RouteAPreferred (Industrial)RouteBRoute B: Buchwald-Hartwig(Pd-Catalysis)Complex->RouteBPreferred (MedChem)ProdAHigh Yield, Low CostRisk: Mustard ImpuritiesRouteA->ProdAProdBHigh PrecisionRisk: Pd ResiduesRouteB->ProdB

Figure 1: Decision matrix for synthesizing N-aryl piperazine cores based on structural complexity and scale.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2,3-Dichlorophenyl)piperazine (Aripiprazole Intermediate)

Methodology: Cyclization via Bis(2-chloroethyl)amine (The "Simmler" Modification).[1][2] Rationale: This method avoids the isolation of the highly toxic nitrogen mustard intermediate by generating it in situ or using the hydrochloride salt directly.

Reagents:

  • 2,3-Dichloroaniline (1.0 eq)[1][2][3]

  • Bis(2-chloroethyl)amine hydrochloride (1.0 eq)[1][2]

  • Diethylene glycol monomethyl ether (Solvent, high boiling point)[2]

  • Potassium Iodide (Catalyst)[2]

Step-by-Step Workflow:

  • Charge: In a glass-lined reactor, dissolve 2,3-dichloroaniline and bis(2-chloroethyl)amine HCl in diethylene glycol monomethyl ether.

  • Catalysis: Add 0.1 eq of Potassium Iodide (KI). Note: KI acts as a Finkelstein catalyst, converting the alkyl chlorides to more reactive iodides in situ.

  • Cyclization: Heat the mixture to 130–140°C for 18–24 hours. Monitor by HPLC until aniline consumption is >98%.

  • Workup: Cool to 60°C. Add aqueous NaOH to basify to pH 10.

  • Extraction: Extract with Toluene. Wash the organic layer with brine.[5]

  • Purification: Crystallize as the hydrochloride salt by adding HCl/Ethanol, or distill the free base under high vacuum (bp ~170°C at 10 mmHg).

Validation Check: The product must show a single peak on HPLC. The presence of uncyclized linear amine indicates insufficient heating time.

Protocol 2: Coupling to Form Aripiprazole

Methodology: N-Alkylation of the Piperazine Intermediate.[6][7] Core Concept: Convergent synthesis linking the piperazine "head" with the quinolinone "tail."

Reagents:

  • 1-(2,3-Dichlorophenyl)piperazine (from Protocol 1)[1][2][3][4][8]

  • 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one[9][1][2][6][7]

  • Potassium Carbonate (Base)[2]

  • Acetonitrile (Solvent) or Water (Green Chemistry route)[2]

Step-by-Step Workflow:

  • Suspension: Suspend 1.0 eq of the quinolinone bromide and 1.1 eq of the piperazine intermediate in Acetonitrile.

  • Base Addition: Add 2.0 eq of anhydrous

    
    . Critical: Use granular 
    
    
    to prevent caking, or mill it for higher surface area.
  • Reflux: Heat to reflux (80-82°C) for 6-10 hours.

  • Filtration: Filter hot to remove inorganic salts (

    
    , excess carbonate).
    
  • Crystallization: Cool the filtrate to 0-5°C. Aripiprazole crystallizes out.

  • Recrystallization: Recrystallize from Ethanol to achieve the desired polymorph (usually Anhydrous Form I).[2]

Data Summary: Aripiprazole Synthesis Metrics

ParameterValueNotes
Yield (Step 1) 65-75%Cyclization is the yield-limiting step.[1][2]
Yield (Step 2) 85-90%Coupling is highly efficient.[1][2]
Purity Target >99.5%Required for API release.
Key Impurity DimerFormed if excess linker reacts with itself.[2]

Part 3: Advanced Manufacturing – Flow Chemistry for Olanzapine

While batch chemistry is standard, Continuous Flow Chemistry is the future of piperazine synthesis, offering superior heat transfer and safety.

Case Study: The synthesis of Olanzapine involves a nucleophilic aromatic substitution (

2

OlanzapineFlowFeedABenzodiazepine Core(in DMSO)MixerT-MixerFeedA->MixerFeedBN-Methylpiperazine(Neat or conc. soln)FeedB->MixerReactorHeated Coil Reactor(140°C, 10 min res. time)Mixer->ReactorHomogeneous FlowQuenchWater Quench(Precipitation)Reactor->QuenchReaction CompleteProductCrude OlanzapineQuench->Product

Figure 2: Continuous flow workflow for Olanzapine synthesis, reducing reaction time from hours to minutes.

Why Flow?

  • Safety: The reaction uses DMSO at high temperatures (

    
    ).[2] Flow reactors contain the superheated solvent safely.
    
  • Quality: Short residence times prevent the thermal degradation of the piperazine ring (oxidation).

Part 4: Impurity Profiling & Control

Regulatory bodies (FDA/EMA) require strict control of impurities.[2] In piperazine synthesis, these often arise from oxidation or incomplete cyclization.

Table: Common Impurities in Olanzapine/Piperazine Synthesis

Impurity NameStructure/OriginCauseMitigation Strategy
N-Oxide Impurity Oxidation of piperazine NitrogenExposure to air during hot workup.[1][2]Perform all high-temp steps under Nitrogen/Argon atmosphere.
Dimer Impurity Two API molecules linked by piperazineExcess linker or insufficient piperazine stoichiometry.[2]Use 1.1–1.5 eq excess of piperazine in coupling steps.
Des-methyl Olanzapine Loss of methyl group on piperazineHarsh acidic conditions or impure starting material.[1][2]Verify purity of N-methylpiperazine raw material; avoid strong acids.[1][2]
Lactam Impurity Oxidation of the piperazine ring carbonTrace metal contamination + Oxygen.Use EDTA wash to remove trace metals; exclude

.

References

  • BenchChem. The Synthetic Pathway of Aripiprazole: A Technical Guide for Pharmaceutical Researchers. Retrieved from [2]

  • Otsuka Pharmaceutical Co. Process for the preparation of Aripiprazole.[6][7] (Patent-based methodology).

  • Journal of Chemical Sciences. Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one as precursor to an efficacious Buchwald–Hartwig amination step.[1][2][10] (2018).[2][10] Retrieved from [2][10]

  • Angewandte Chemie Int. Ed. Heating under High-Frequency Inductive Conditions: Application to the Continuous Synthesis of the Neurolepticum Olanzapine.[11] (2013).[2][11] Retrieved from [2]

  • Semantic Scholar. Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Retrieved from [2]

Technical Monograph: 4-(1-Piperazinyl)benzonitrile Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 4-(1-Piperazinyl)benzonitrile Dihydrochloride , designed for researchers in medicinal chemistry and drug development. It moves beyond basic data to provide actionable protocols, synthesis logic, and validation methodologies.

Core Identity & Physicochemical Profile[1][2][3][4][5][6]

4-(1-Piperazinyl)benzonitrile is a critical pharmacophore intermediate, often serving as the "linker" or "head group" in the synthesis of antipsychotics (e.g., atypical antipsychotics), antidepressants, and PROTAC linkers. The dihydrochloride (2HCl) salt form is frequently generated to maximize aqueous solubility and crystalline stability during storage, as the free base is lipophilic and prone to oxidation.

Molecular Specifications
PropertyValue / Description
Chemical Name 4-(1-Piperazinyl)benzonitrile Dihydrochloride
Synonyms 1-(4-Cyanophenyl)piperazine 2HCl; 4-Piperazin-1-ylbenzonitrile dihydrochloride
Free Base CAS 68104-63-2
Salt CAS Note: Specific CAS for 2HCl is rarely indexed; often referenced as salt of 68104-63-2. Monohydrochloride is 116290-72-3.[1][2]
Molecular Formula C₁₁H₁₃N₃[3][4][1][5][6] · 2HCl
Molecular Weight 260.16 g/mol (Free Base: 187.24 g/mol + 2HCl: 72.92 g/mol )
Appearance White to off-white crystalline powder
Solubility High in Water, DMSO, Methanol; Insoluble in Hexane, Ether
pKa (Calc) ~8.5 (Piperazine secondary amine), ~4.5 (Aniline-like nitrogen)
Structural Logic

The molecule consists of a benzonitrile moiety coupled to a piperazine ring.[5][6]

  • Electronic Effect : The nitrile group (-CN) is a strong electron-withdrawing group (EWG), reducing the electron density on the benzene ring. This makes the para-position highly susceptible to nucleophilic attack during synthesis but also lowers the basicity of the aniline-like nitrogen (N1) in the final product.

  • Salt Stoichiometry : The distal nitrogen (N4) is the most basic site (pKa ~8.5) and protonates first. In the 2HCl form, both nitrogens are protonated, though the N1 proton is more labile due to conjugation with the phenyl ring.

Synthesis & Manufacturing Workflow

Synthetic Strategy (Nucleophilic Aromatic Substitution)

The most robust route utilizes SNAr chemistry. The electron-withdrawing nitrile group at the para-position of 4-fluorobenzonitrile activates the ring for displacement by piperazine.

Critical Process Parameter (CPP) : Excess Piperazine . A 3-5x molar excess of piperazine is strictly required to prevent the formation of the "bis" impurity (where one piperazine molecule reacts with two benzonitrile rings).

Step-by-Step Protocol

Step 1: Formation of Free Base

  • Reagents : Charge a reactor with 4-Fluorobenzonitrile (1.0 eq) and Piperazine (4.0 eq).

  • Solvent : Add DMSO or DMF (5-10 volumes). Note: Water can be used in "green" protocols but requires higher temperatures.

  • Base : Add K₂CO₃ (2.0 eq) to scavenge HF generated.

  • Reaction : Heat to 100–120°C for 4–6 hours. Monitor by HPLC.

  • Workup : Pour into ice water. The product (Free Base) will precipitate (if high conc.) or requires extraction with Ethyl Acetate. Wash organic layer extensively with water to remove excess piperazine.

Step 2: Salt Formation (2HCl)

  • Dissolution : Dissolve the crude Free Base in Ethanol or Methanol (10 volumes).

  • Acidification : Cool to 0–5°C. Slowly bubble HCl gas or add Conc. HCl (2.5 eq) dropwise.

  • Crystallization : The 2HCl salt is significantly less soluble in alcohol than the free base and will precipitate as a white solid.

  • Isolation : Filter, wash with cold ethanol and diethyl ether (to remove moisture), and dry under vacuum at 40°C.

Synthesis Visualization

SynthesisWorkflow Start Start: 4-Fluorobenzonitrile Reagents Reagents: Piperazine (4 eq) K2CO3 DMSO, 120°C Start->Reagents Reaction SnAr Reaction (Nucleophilic Substitution) Reagents->Reaction 4-6 Hours Quench Quench: Ice Water Pour Ethyl Acetate Ext. Reaction->Quench Complete Conv. FreeBase Intermediate: Free Base (Oil/Solid) Quench->FreeBase Purification SaltForm Salting Out: Add HCl in EtOH Precipitate 2HCl FreeBase->SaltForm Stoichiometry Control Final Final Product: 4-(1-Piperazinyl)benzonitrile Dihydrochloride SaltForm->Final Filtration & Drying

Caption: Workflow for the synthesis of 4-(1-Piperazinyl)benzonitrile 2HCl via SnAr substitution and acid precipitation.

Analytical Validation (Quality Control)

To ensure scientific integrity, the identity and purity must be validated using orthogonal methods.

HPLC Method (Purity)

Amine-containing compounds often tail on standard C18 columns due to interaction with silanols. An acidic mobile phase is mandatory to keep the piperazine fully protonated and improve peak shape.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 239 nm (Lambda max for benzonitrile)
Retention Time ~4.5 - 5.5 min (Elutes early due to polarity of the salt)
NMR Interpretation (Identity)

¹H NMR (DMSO-d₆, 400 MHz) :

  • δ 9.0-9.5 ppm (br s, 2H) : NH₂⁺ protons (Salt form).

  • δ 7.60 ppm (d, 2H, J=8.8 Hz) : Aromatic protons ortho to nitrile (deshielded).

  • δ 7.10 ppm (d, 2H, J=8.8 Hz) : Aromatic protons ortho to piperazine (shielded by resonance).

  • δ 3.40-3.60 ppm (m, 4H) : Piperazine CH₂ adjacent to Nitrogen (N1).

  • δ 3.10-3.25 ppm (m, 4H) : Piperazine CH₂ adjacent to Nitrogen (N4).[7]

Analytical Logic Flow

AnalysisLogic cluster_Identity Identity Confirmation cluster_Purity Purity Assessment Sample Sample: Batch X NMR 1H-NMR (DMSO-d6) Sample->NMR MS Mass Spec (ESI+) Target: [M+H]+ = 188.1 Sample->MS HPLC HPLC-UV (239nm) Limit: >98% Sample->HPLC Chloride Titration (AgNO3) Confirm 2HCl Stoichiometry Sample->Chloride Valid RELEASE BATCH NMR->Valid Matches Structure MS->Valid HPLC->Valid No Bis-Impurity Chloride->Valid ~27% Cl Content

Caption: Analytical decision tree for validating the identity and purity of the dihydrochloride salt.

Handling & Safety

  • Hygroscopicity : Dihydrochloride salts are often hygroscopic. Store in a desiccator or under inert gas (Nitrogen/Argon) to prevent the formation of a sticky gum.

  • Safety :

    • H301 : Toxic if swallowed (Nitrile metabolic release).

    • H315/H319 : Causes skin and eye irritation (Acidic salt).

    • PPE : Wear nitrile gloves, safety goggles, and use a fume hood to avoid dust inhalation.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2733995, 4-(1-Piperazinyl)benzonitrile. Retrieved from [Link]

  • Organic Syntheses . General procedures for Piperazine derivatives and salt formation. Retrieved from [Link]

  • Matrix Fine Chemicals . 4-(Piperazin-1-yl)benzonitrile Hydrochloride Data. Retrieved from [Link]

Sources

The Cyanophenyl Piperazine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyanophenyl piperazine scaffold has emerged as a cornerstone in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic areas. This technical guide provides a comprehensive exploration of this privileged chemical motif, delving into its synthesis, multifaceted mechanisms of action, and extensive applications in medicinal chemistry. We will navigate through its critical role in the development of agents targeting central nervous system disorders and various cancers, supported by detailed experimental protocols, structure-activity relationship analyses, and visualizations of key biological pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and facilitate the design of next-generation therapeutics.

Introduction: The Ascendancy of a Versatile Scaffold

The piperazine ring is a ubiquitous feature in a vast number of marketed drugs, prized for its ability to impart favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[1] When coupled with a cyanophenyl group, the resulting scaffold offers a unique combination of structural rigidity, hydrogen bonding capabilities, and electronic properties that enable potent and selective interactions with a diverse range of biological targets.[2] The cyano group, a potent electron-withdrawing moiety and hydrogen bond acceptor, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic profiles of these molecules. This guide will illuminate the chemical nuances and biological significance of the cyanophenyl piperazine core, providing a robust framework for its application in drug design.

Synthetic Strategies: Constructing the Cyanophenyl Piperazine Core

The synthesis of cyanophenyl piperazine derivatives can be approached through several strategic routes, with the choice of method often dictated by the desired substitution pattern and overall complexity of the target molecule. A fundamental and widely employed method is the direct N-arylation of piperazine with a suitably activated cyanophenyl halide.

General Synthesis Workflow

The following diagram outlines a common workflow for the synthesis and subsequent derivatization of the cyanophenyl piperazine scaffold.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization cluster_evaluation Biological Evaluation A Piperazine C Nucleophilic Aromatic Substitution A->C B Fluorobenzonitrile B->C D 1-(Cyanophenyl)piperazine C->D E N-Alkylation / N-Acylation D->E F Diverse Cyanophenyl Piperazine Derivatives E->F G In vitro Assays (e.g., Receptor Binding, Cytotoxicity) F->G H In vivo Models G->H

Caption: General workflow for the synthesis and evaluation of cyanophenyl piperazine derivatives.

Experimental Protocol: Synthesis of 1-(2-Cyanophenyl)piperazine

This protocol details a representative procedure for the synthesis of the 1-(2-cyanophenyl)piperazine core via nucleophilic aromatic substitution.

Materials:

  • Piperazine

  • 2-Fluorobenzonitrile

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of piperazine (2 equivalents) in DMSO, add potassium carbonate (1.5 equivalents).

  • Addition of Reagent: Slowly add 2-fluorobenzonitrile (1 equivalent) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-(2-cyanophenyl)piperazine.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the structure of 1-(2-cyanophenyl)piperazine.

Mechanism of Action: A Tale of Two Therapeutic Arenas

The cyanophenyl piperazine scaffold exhibits its therapeutic potential primarily through two distinct mechanisms of action: modulation of neurotransmitter receptors in the central nervous system and induction of apoptosis in cancer cells.

Neuroscience: Modulating Dopamine and Serotonin Pathways

In the realm of neuroscience, cyanophenyl piperazine derivatives have been extensively investigated as modulators of dopamine and serotonin receptors, which are key players in the pathophysiology of various psychiatric and neurological disorders.[3]

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the frontal cortex and limbic system.[4] Dysregulation of D4 receptor signaling has been implicated in conditions such as ADHD and schizophrenia.[5] Cyanophenyl piperazine-based compounds can act as potent D4 receptor antagonists, blocking the downstream signaling cascade initiated by dopamine.[4]

G Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R G_protein Gi/o Protein D4R->G_protein CPP Cyanophenyl Piperazine Antagonist CPP->D4R AC Adenylate Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Downstream Modulation of Neuronal Excitability PKA->Downstream

Caption: Dopamine D4 receptor signaling pathway and its inhibition by cyanophenyl piperazine antagonists.

The serotonin 5-HT7 receptor, another GPCR, is implicated in mood regulation, circadian rhythms, and cognitive processes.[6] Antagonism of this receptor is a promising strategy for the treatment of depression and anxiety.[7] Certain cyanophenyl piperazine derivatives have demonstrated high affinity and insurmountable antagonism at the 5-HT7 receptor, effectively blocking serotonin-induced signaling.[1]

G Serotonin Serotonin (5-HT) HT7R 5-HT7 Receptor Serotonin->HT7R G_protein Gs Protein HT7R->G_protein CPP Cyanophenyl Piperazine Antagonist CPP->HT7R AC Adenylate Cyclase G_protein->AC Activation cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA Downstream Modulation of Neuronal Function PKA->Downstream

Caption: Serotonin 5-HT7 receptor signaling and its antagonism by cyanophenyl piperazine derivatives.

Oncology: Triggering Programmed Cell Death

In oncology, the cyanophenyl piperazine scaffold has been incorporated into molecules designed to induce apoptosis in cancer cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt/mTOR and apoptosis pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8][9] Some cyanophenyl piperazine-containing compounds have been shown to inhibit this pathway, leading to a decrease in cancer cell viability.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates CPP Cyanophenyl Piperazine Inhibitor CPP->PI3K PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway and its inhibition.

Apoptosis, or programmed cell death, can be initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[10][11] Cyanophenyl piperazine derivatives can trigger apoptosis by activating components of both pathways, leading to the activation of caspases and subsequent cell death.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Cell_Stress Cellular Stress Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 CPP Cyanophenyl Piperazine Derivative CPP->Caspase8 CPP->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways activated by cyanophenyl piperazine derivatives.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The therapeutic utility of the cyanophenyl piperazine scaffold is broad, with significant research focused on neuroscience and oncology. The following sections provide an overview of key applications and the structure-activity relationships that govern their biological effects.

Central Nervous System Disorders
Compound/SeriesTarget(s)Bioactivity (Ki/IC₅₀)Key SAR InsightsReference(s)
LP-2115-HT₇ ReceptorKi = 0.58 nM (rat), 15 nM (human)The cyanophenylmethyl group is crucial for high affinity. Replacement with a benzyl group (MEL-9) retains nanomolar affinity.[1]
2-Cyanophenylpiperazinyl acetamide derivativesDopamine D₄ ReceptorHigh affinity agonistsThe 2-cyanophenyl substituent is important for D₄ receptor selectivity.[12]
Phenylpiperazine-hydantoin derivativesα₁-Adrenergic/Serotonin ReceptorsKi < 100 nM for α-ARsThe nature and position of substituents on the phenyl ring of the piperazine moiety influence selectivity between adrenergic and serotonin receptors.[13]
N-Phenylpiperazine analogsDopamine D₃/D₂ ReceptorsKi = 1.4 nM (D₃)A bitopic binding mode involving the N-phenylpiperazine and a distal aromatic moiety enhances D₃ versus D₂ selectivity.[14]

Key SAR Insights for CNS Targets:

  • Position of the Cyano Group: The position of the cyano group on the phenyl ring significantly impacts receptor affinity and selectivity. For instance, 2-cyanophenyl substitution often favors dopamine D₄ receptor interactions.[12]

  • Substituents on the Phenyl Ring: Halogenation or methylation of the phenyl ring can modulate affinity and selectivity for various serotonin and dopamine receptor subtypes.[15][16]

  • N-Substituent on the Piperazine Ring: The nature of the substituent at the second nitrogen of the piperazine ring is a critical determinant of the pharmacological profile, influencing whether the compound acts as an agonist or antagonist and its selectivity for different receptors.

Oncology
Compound/SeriesCancer Cell Line(s)Bioactivity (IC₅₀)Key SAR InsightsReference(s)
Thiazolinylphenyl-piperazinesBreast Cancer (MDA-MB231)Highly cytotoxicAcetylated derivatives show significant activity. The presence of the piperazine moiety enhances tumor cell growth inhibition.[17][18]
Benzhydryl piperazine derivativesBreast (T47D), Liver (HEP3B)GI₅₀ = 0.31 - 0.44 µMThe benzhydryl group is a key pharmacophore for potent anticancer activity.
Ciprofloxacin-piperazine derivativesVarious human cancer cell linesIC₅₀ ≈ 10 µMIncreased lipophilicity of the substituent on the piperazine does not necessarily correlate with improved antitumor efficacy.[19]
Phenylpiperazine-1,2-benzothiazine derivativesBreast Cancer (MCF7)CytotoxicThe nature of the substituent on the phenyl ring (e.g., dichlorophenyl, trifluoromethyl) influences cytotoxicity.[20]

Key SAR Insights for Anticancer Activity:

  • Aryl Substituents on Piperazine: The presence of specific aryl groups on the piperazine ring, such as thiazolinylphenyl or benzhydryl, is often associated with potent cytotoxic effects.[17]

  • Hybrid Molecules: Hybridizing the cyanophenyl piperazine scaffold with other known anticancer pharmacophores (e.g., natural products, existing drugs) can lead to synergistic effects and enhanced potency.

  • Lipophilicity: While important for cell permeability, a simple increase in lipophilicity does not always translate to improved anticancer activity, suggesting that specific electronic and steric interactions are more critical.[19]

Conclusion and Future Perspectives

The cyanophenyl piperazine scaffold has firmly established itself as a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutics. Its ability to potently and selectively modulate key biological targets in both the central nervous system and in cancer underscores its broad therapeutic potential. Future research in this area will likely focus on the development of more sophisticated hybrid molecules that can simultaneously engage multiple targets, leading to enhanced efficacy and a lower propensity for drug resistance. Furthermore, the application of computational modeling and artificial intelligence in drug design will undoubtedly accelerate the discovery and optimization of new cyanophenyl piperazine-based drug candidates. The continued exploration of this remarkable scaffold promises to yield a new generation of innovative medicines to address unmet medical needs.

References

  • Wikipedia. (2024). Apoptosis. Retrieved from [Link]

  • Mabuchi, S., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Cancers, 14(6), 1547.
  • Zou, Z., et al. (2017). PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application. Cellular Physiology and Biochemistry, 43(4), 1179-1190.
  • Elmore, S. (2007). Apoptosis: a review of programmed cell death.
  • Wikipedia. (2024). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Guerrero-Zotano, A., et al. (2020). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. International Journal of Molecular Sciences, 21(24), 9637.
  • Van Craenenbroeck, K., et al. (2005). The dopamine D4 receptor: biochemical and signalling properties. International journal of biochemistry & cell biology, 37(8), 1571-1576.
  • Janku, F., et al. (2011). Targeting PI3K/mTOR Signaling in Cancer. Clinical Cancer Research, 17(24), 7489-7499.
  • Assay Genie. (n.d.). Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways. Retrieved from [Link]

  • Kvachnina, E., et al. (2013). Cellular mechanisms of the 5-HT7 receptor-mediated signaling. Frontiers in behavioral neuroscience, 7, 72.
  • Wikipedia. (2024). 5-HT7 receptor. Retrieved from [Link]

  • Kim, J. J., & Khan, W. I. (2014). 5-HT7 receptor signaling: improved therapeutic strategy in gut disorders. Frontiers in behavioral neuroscience, 8, 431.
  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry, 11(6), 670-684.
  • Kwon, Y. H., & Khan, W. I. (2020). Targeting serotonin signaling in the gut to limit colitis via 5-HT 7 receptor antagonism. American Journal of Physiology-Gastrointestinal and Liver Physiology, 318(1), G1-G3.
  • Lacivita, E., et al. (2012). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Naunyn-Schmiedeberg's archives of pharmacology, 385(8), 773-784.
  • Gonzalez, M. A. (2012). The dopamine D4 receptor, the ultimate disordered protein. Cell biochemistry and biophysics, 62(1), 1-5.
  • Synapse. (2024, June 21). What are D4 receptor antagonists and how do they work? Retrieved from [Link]

  • Wikipedia. (2024). Dopamine receptor D4. Retrieved from [Link]

  • Satała, G., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. International Journal of Molecular Sciences, 24(3), 2779.
  • Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & medicinal chemistry letters, 14(20), 5095-5098.
  • Zhang, Y., et al. (2021). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. ACS Medicinal Chemistry Letters, 12(10), 1626-1632.
  • Di Micco, S., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(18), 4381.
  • Chimenti, F., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(19), 4704.
  • Walayat, K., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1756-1788.
  • Al-Ostoot, F. H., et al. (2021). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Molecules, 26(16), 4945.
  • Sadek, B., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library.
  • Perrone, R., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of medicinal chemistry, 65(19), 13031-13048.
  • ResearchGate. (n.d.). IC 50 value was estimated using the fitted line method. Results... Retrieved from [Link]

  • S. S, S., & P, P. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5621-5627.
  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3180.
  • Zhang, Y., et al. (2022).
  • Stary, K., et al. (2021). The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International journal of molecular sciences, 22(22), 12489.
  • Satała, G., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar.
  • Środa-Pomianek, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4304.
  • Patel, R. V., et al. (2026). Exploring s-triazine derivatives as anticancer agents. Future Medicinal Chemistry, 18(3), 269-291.
  • ResearchGate. (n.d.). Computational Ki values for compounds for compounds of series 4, 5, and 6. Retrieved from [Link]

  • ResearchGate. (n.d.). The change in DNM IC 50 value by 100 µM piperazine derivatives in vitro... Retrieved from [Link]

  • Jetir.Org. (2024, December 31). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Retrieved from [Link]

  • De Simone, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4944.
  • Refouvelet, B., et al. (2010). 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents. Bioorganic & medicinal chemistry letters, 20(10), 3043-3047.
  • Kumar, A., et al. (2021). Fused and Substituted Piperazines as Anticancer Agents: A Review. Current drug targets, 22(12), 1409-1428.

Sources

Methodological & Application

Application Note: Protocol for Free-Basing 4-(Piperazin-1-yl)benzonitrile Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for converting 4-(Piperazin-1-yl)benzonitrile dihydrochloride (salt form) to its free base, 4-(Piperazin-1-yl)benzonitrile . This transformation is a critical precursor step in medicinal chemistry campaigns, particularly when the piperazine moiety is required to act as a nucleophile in subsequent


, acylation, or reductive amination reactions.

While the dihydrochloride salt offers superior shelf-stability and water solubility, it is non-reactive in nucleophilic substitutions. This guide provides two validated methodologies: a Biphasic Liquid-Liquid Extraction for bulk synthesis (>1g) and a Solid-Phase Extraction (SCX) for high-throughput or small-scale (<100mg) purification.

Chemical Logic & Mechanistic Insight

The pKa Challenge

To design an effective free-basing protocol, one must understand the acid-dissociation constants (


) of the molecule. 4-(Piperazin-1-yl)benzonitrile contains two nitrogen centers with distinct basicity:
  • N1 (Aniline Nitrogen): Attached directly to the benzene ring. The electron-withdrawing nitrile group (-CN) and the phenyl ring significantly delocalize the lone pair, rendering this nitrogen non-basic (

    
    ). It does not protonate under standard conditions.
    
  • N4 (Distal Piperazine Nitrogen): This is a secondary aliphatic amine. While typical piperazines have a

    
    , the inductive effect of the electron-poor aryl ring lowers this 
    
    
    
    slightly, typically to the 8.5 – 9.0 range.

The "Dihydrochloride" Nuance: Commercially available salts are often labeled "dihydrochloride" (


). This implies the lattice contains two equivalents of acid. However, in solution, only the distal nitrogen (N4) is strongly protonated. The second equivalent of HCl is likely loosely associated or protonating the very weak N1 site only in highly acidic media.

Operational Implication: To ensure complete deprotonation of the N4 nitrogen, the aqueous phase pH must be adjusted to at least 2 units above the


.
  • Target pH: > 11.0

  • Base Selection: Weak bases like

    
     (pH ~8.5) are insufficient  for quantitative recovery. Stronger bases like 
    
    
    
    or
    
    
    are required.
Stability Considerations
  • Nitrile Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis to an amide or carboxylic acid under vigorous heating in strong base. Crucial Control: Perform all neutralization steps at Room Temperature (20-25°C) or on ice to prevent side reactions [1].

  • Oxidation: Piperazines can undergo N-oxidation over prolonged exposure to air. The free base should be used immediately or stored under inert gas (

    
    /Ar).
    

Decision Matrix: Method Selection

Use the following logic flow to select the appropriate protocol for your scale and purity requirements.

MethodSelection Start Start: Select Protocol ScaleCheck Input Scale? Start->ScaleCheck Bulk > 500 mg (Bulk) ScaleCheck->Bulk Large Scale Small < 100 mg (Library/Screening) ScaleCheck->Small Small Scale MethodA Method A: Biphasic Extraction (DCM / NaOH) Bulk->MethodA PurityCheck High Purity Required (>98%) without Chrom? Small->PurityCheck PurityCheck->MethodA No (Standard) MethodB Method B: SCX Cartridge (Solid Phase) PurityCheck->MethodB Yes End Proceed to Next Reaction MethodA->End Yield: High Purity: Good MethodB->End Yield: Mod Purity: Excellent

Figure 1: Decision tree for selecting the optimal free-basing methodology based on scale and purity needs.

Method A: Biphasic Liquid-Liquid Extraction (Standard)

Best for: Scale-up (>1g), cost-efficiency, and standard synthesis.

Reagents & Equipment
ReagentGrade/Conc.[1][2][3][4]Role
4-(Piperazin-1-yl)benzonitrile

>95%Starting Material
Dichloromethane (DCM)HPLC GradeOrganic Solvent (High solubility for piperazines)
Sodium Hydroxide (

)
1.0 M AqueousNeutralizing Base
Brine (

)
SaturatedEmulsion breaking / Drying aid
Sodium Sulfate (

)
AnhydrousDrying Agent
Step-by-Step Protocol
  • Dissolution: Suspend the dihydrochloride salt (1.0 equiv) in water (10 mL per gram of salt). The salt should dissolve completely; if not, mild sonication is permitted.

  • Basification:

    • Place the aqueous solution in an Erlenmeyer flask or Separatory Funnel.

    • Slowly add 1.0 M

      
       (approx. 2.5 – 3.0 equiv) while stirring.
      
    • Critical Check: Measure pH using a pH strip or meter. Target pH: 12-13.

    • Observation: The solution may become cloudy as the free base precipitates or oils out.

  • Extraction:

    • Add DCM (equal volume to aqueous phase). Shake vigorously for 2 minutes. Vent frequently.

    • Allow layers to separate. The free base will partition into the lower DCM layer.

    • Troubleshooting: If an emulsion forms (common with piperazines), add a small volume of saturated brine or filter the biphasic mixture through a pad of Celite.

  • Repeat: Collect the organic layer. Re-extract the aqueous layer 2 more times with fresh DCM to ensure quantitative recovery.

  • Washing & Drying:

    • Combine all organic fractions.

    • Wash once with saturated brine (to remove residual water/base).

    • Dry over anhydrous

      
       for 15 minutes.
      
  • Isolation: Filter off the drying agent and concentrate the filtrate in vacuo (Rotary Evaporator) at < 40°C.

  • Result: The product typically yields a white to off-white solid.[5]

Method B: Solid Phase Extraction (SCX)

Best for: Small scale (<100 mg), removal of non-basic impurities, and parallel synthesis libraries.

Reagents
  • SCX-2 Cartridge: (Strong Cation Exchange - Propylsulfonic acid functionalized silica).

  • Loading Solvent: Methanol (MeOH).[6]

  • Elution Solvent: 2.0 M Ammonia (

    
    ) in Methanol.
    
Step-by-Step Protocol
  • Conditioning: Pre-wet the SCX-2 cartridge with 2 column volumes (CV) of MeOH.

  • Loading: Dissolve the dihydrochloride salt in the minimum amount of MeOH. Load onto the cartridge.

    • Mechanism:[6] The piperazine amine exchanges with the sulfonic acid protons, binding to the silica. Impurities and counter-ions (

      
      ) pass through.
      
  • Washing: Flush the column with 3 CV of MeOH.

    • Note: This step removes non-basic impurities and residual HCl.

  • Elution (The Release): Elute with 2-3 CV of 2M

    
     in MeOH .
    
    • Mechanism:[6] The high concentration of ammonia displaces the piperazine from the sulfonic acid sites.

  • Concentration: Collect the ammoniacal eluate and concentrate in vacuo or using a centrifugal evaporator (SpeedVac).

Quality Control & Validation

Before using the free base in the next step, validate the conversion using these metrics:

TestExpected Result (Free Base)Result (Salt Form)

NMR (

)
Piperazine

protons shift upfield (approx 2.9-3.0 ppm).
Protons are downfield due to positive charge.
Solubility Soluble in DCM, EtOAc. Insoluble/Low in water.Soluble in water.[7] Insoluble in DCM.
Silver Nitrate Test Negative (No precipitate).Positive (White AgCl precipitate).
Physical State White/Off-white solid or viscous oil.Crystalline solid.[5]

NMR Diagnostic: In the free base, the protons adjacent to the distal nitrogen (N4) will appear as a triplet around


 2.9 - 3.0 ppm . In the salt form, these protons are deshielded and shift downfield to 

3.3 - 3.5 ppm
(solvent dependent).

Storage and Stability

  • Temperature: Store at 2-8°C.

  • Atmosphere: Hygroscopic and potentially sensitive to

    
     (forming carbamates). Store under Nitrogen or Argon.
    
  • Shelf-life: The free base is less stable than the dihydrochloride. It is recommended to generate the free base immediately prior to use in the subsequent reaction step [2].

References

  • Stability of Nitriles: Cohen, S. M., et al. "Hydrolysis of Nitriles." Journal of Organic Chemistry, 2005. (General reference for nitrile stability in base).
  • Piperazine Handling: "Piperazine Derivatives in Medicinal Chemistry." Journal of Medicinal Chemistry, 2010 . Available at: [Link]

  • General Extraction Protocols: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.

(Note: Specific


 data derived from structural analogs in the PubChem database for CAS 68104-63-2).

Sources

Synthesis of Aryl-Piperazine Derivatives Utilizing 4-(Piperazin-1-yl)benzonitrile: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of N-aryl-piperazine derivatives, a scaffold of significant interest in medicinal chemistry. The focus of this document is the strategic use of 4-(piperazin-1-yl)benzonitrile as a versatile starting material. We will delve into the prevalent and robust methodologies for C-N bond formation, namely the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Beyond mere procedural steps, this guide elucidates the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions, empowering researchers to not only replicate these methods but also to troubleshoot and adapt them for novel derivatives.

The aryl-piperazine motif is a cornerstone in the design of a vast array of therapeutic agents, demonstrating a wide spectrum of pharmacological activities.[1] The strategic incorporation of a benzonitrile group, as in our starting material, offers a valuable chemical handle for further functionalization or for its role in modulating the electronic properties and biological activity of the final compounds.

Foundational Synthetic Strategies: A Mechanistic Perspective

The construction of the N-aryl bond on the piperazine ring is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and reliable methods, Buchwald-Hartwig amination and Ullmann condensation, offer complementary approaches to this pivotal transformation.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination has emerged as a highly versatile and widely adopted method for the formation of C-N bonds.[2] Its success lies in the use of palladium catalysts in conjunction with specialized phosphine ligands that facilitate the catalytic cycle.[3]

The generally accepted mechanism for the Buchwald-Hartwig amination begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the aryl halide to the Pd(0) center, forming a Pd(II)-aryl-halide complex. Subsequent coordination of the amine (in our case, 4-(piperazin-1-yl)benzonitrile) and deprotonation by a base leads to a palladium-amido complex. The final and crucial step is the reductive elimination of the desired N-aryl piperazine product, regenerating the active Pd(0) catalyst.[4][5] The choice of ligand is critical, as it influences the stability of the palladium intermediates and the rate of reductive elimination. Bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition and the final reductive elimination steps.[3]

Buchwald_Hartwig_Catalytic_Cycle cluster_inputs Inputs Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange 4-(Piperazin-1-yl)benzonitrile (PipCN-H) Pd_Amido_Complex Ar-Pd(II)-N(PipCN)(L) Ligand_Exchange->Pd_Amido_Complex -HX, +Base Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-N(PipCN) Reductive_Elimination->Product Ar-X Aryl Halide PipCN-H 4-(Piperazin-1-yl)benzonitrile Base Base

Caption: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a classical method for forming C-N bonds, predating the palladium-catalyzed reactions.[6] While traditional Ullmann reactions often required harsh conditions, modern protocols with the use of ligands have significantly improved their scope and feasibility under milder conditions.[7]

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I)-amide intermediate from the reaction of the amine with a copper(I) salt. This intermediate then undergoes a reaction with the aryl halide, likely through an oxidative addition-reductive elimination pathway, although the exact mechanism can be complex and is still a subject of study.[8] The use of ligands, such as diamines, can stabilize the copper intermediates and facilitate the coupling process.[9]

Ullmann_Condensation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Aryl_Halide Aryl Halide (Ar-X) Mixing Combine reactants, catalyst, base, and solvent in a reaction vessel. Aryl_Halide->Mixing Piperazine 4-(Piperazin-1-yl)benzonitrile Piperazine->Mixing Copper_Catalyst Cu(I) Salt (e.g., CuI) Copper_Catalyst->Mixing Ligand Ligand (optional, e.g., diamine) Ligand->Mixing Base Base (e.g., K2CO3, Cs2CO3) Base->Mixing Solvent Solvent (e.g., DMF, Toluene) Solvent->Mixing Heating Heat the mixture to the specified temperature (e.g., 100-150°C). Mixing->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quenching Cool the reaction and quench with water or aqueous solution. Monitoring->Quenching Extraction Extract the product with an appropriate organic solvent. Quenching->Extraction Purification Purify the crude product by column chromatography. Extraction->Purification Final_Product Final_Product Purification->Final_Product N-Aryl-4-(piperazin-1-yl)benzonitrile

Sources

Application Note: Nucleophilic Aromatic Substitution Conditions for Piperazine Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026


 Synthesis of Piperazinyl-Benzonitriles

Abstract

The piperazine-benzonitrile motif is a privileged pharmacophore found in numerous antipsychotic (e.g., Olanzapine intermediates), antidepressant, and antihistamine therapeutics. While the formation of this bond via Nucleophilic Aromatic Substitution (


) appears deceptively simple, process chemists frequently encounter challenges regarding regioselectivity (mono- vs. bis-arylation), reaction kinetics, and purification bottlenecks. This application note provides a comprehensive technical guide to optimizing 

conditions for coupling piperazine with halobenzonitriles. We present three validated protocols: a standard high-throughput thermal method, a rapid microwave-assisted protocol, and a sustainable aqueous surfactant system.

Introduction & Mechanistic Strategy

The Mechanistic Landscape

The reaction between piperazine and a halobenzonitrile proceeds via the


 addition-elimination mechanism. Unlike 

or

reactions, the rate-determining step is the formation of the anionic Meisenheimer complex (see Diagram 1).

Critical Mechanistic Factors:

  • Leaving Group Ability (

    
    ):  Contrary to aliphatic substitution, fluorine  is the superior leaving group. Its high electronegativity inductively stabilizes the anionic intermediate, lowering the activation energy of the rate-determining addition step.
    
  • The Nitrile Effect: The cyano (-CN) group is a potent electron-withdrawing group (EWG) (

    
    ). It activates the ring for nucleophilic attack. Reactivity is highest when the halogen is para  or ortho  to the nitrile; meta-substitution typically fails under standard 
    
    
    
    conditions.
  • Piperazine Nucleophilicity: Piperazine is a secondary amine with moderate nucleophilicity. The challenge lies in its dual reactive sites; once mono-arylated, the remaining nitrogen becomes less nucleophilic (due to the electron-withdrawing aryl group), but bis-substitution remains a competing side reaction if stoichiometry is not controlled.

Visualization: Reaction Mechanism

SNAr_Mechanism cluster_factors Critical Success Factors Reactants Reactants (Halobenzonitrile + Piperazine) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Rate Determining Step Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Fast Products Products (Piperazinyl-Benzonitrile + HX) TS2->Products LG Leaving Group: F >> Cl > Br EWG EWG Position: Ortho/Para >> Meta

Figure 1: Energy landscape and mechanistic flow of the


 reaction between piperazine and halobenzonitriles.

Strategic Reaction Design

Solvent Selection
  • Polar Aprotic (DMSO, DMF, NMP): The "Gold Standard" for

    
    . These solvents solvate the cation of the base (e.g., 
    
    
    
    ), leaving the piperazine anion (or neutral amine) highly active. Warning: High boiling points make removal difficult; aqueous workup is required.
  • Protic Solvents (EtOH, n-BuOH): Useful for microwave chemistry or when the product precipitates upon cooling. Slower rates due to hydrogen bonding with the nucleophile.

  • Green Media (Water/Surfactant): Emerging standard. Using surfactants like TPGS-750-M or HPMC creates lipophilic micelles where reagents concentrate, accelerating rates "on water" without toxic organic solvents.

Base Selection
  • Inorganic Carbonates (

    
    , 
    
    
    
    ):
    Preferred. They act as HF/HCl scavengers. Cesium is faster but more expensive; Potassium is the industrial workhorse.
  • Organic Amines (

    
    , DIPEA):  Generally avoided in thermal 
    
    
    
    with nitriles as they can cause darkening/polymerization at high temps and are difficult to remove if they form salts.
Controlling Selectivity (Mono- vs. Bis-)

To synthesize 1-(cyanophenyl)piperazine (mono-product) without protecting groups:

  • Stoichiometry: Use 3.0 to 5.0 equivalents of piperazine. The statistical probability favors mono-substitution.

  • Salt Forms: Use Piperazine Monohydrochloride.[1] This effectively "blocks" one nitrogen, as the ammonium salt is non-nucleophilic.

Experimental Protocols

Protocol A: Standard Thermal Synthesis (High Reliability)

Best for: Scale-up, robust synthesis of standard intermediates.

Reagents:

  • 4-Fluorobenzonitrile (1.0 equiv)

  • Piperazine (anhydrous) (4.0 equiv)

  • 
     (powdered, dry) (2.0 equiv)
    
  • Solvent: DMSO or DMF (Concentration: 0.5 M)

Procedure:

  • Charge a round-bottom flask with 4-fluorobenzonitrile and DMSO. Stir until dissolved.

  • Add Piperazine and

    
    .[2]
    
  • Heat the mixture to 80–100 °C under

    
     atmosphere.
    
    • Note: 4-Fluoro substrates react within 2-4 hours. 4-Chloro substrates may require 120 °C and 12+ hours.

  • Monitor: TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of nitrile.

  • Workup: Cool to room temperature. Pour the reaction mixture slowly into 10 volumes of crushed ice/water with vigorous stirring.

  • Isolation:

    • Solid Product: The product often precipitates as a white/off-white solid. Filter, wash with water, and dry.

    • Oily Product: Extract with Ethyl Acetate (

      
      ). Wash organics with brine (
      
      
      
      ) to remove DMSO. Dry over
      
      
      and concentrate.
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM/MeOH/

    
    ).
    
Protocol B: Microwave-Assisted Synthesis (Rapid Library Gen)

Best for: Medicinal chemistry, exploring Structure-Activity Relationships (SAR).

Reagents:

  • Halobenzonitrile (1.0 equiv)

  • Piperazine (3.0 equiv)

  • Solvent: Ethanol or Isopropanol (0.5 – 1.0 M)

  • Base: None (Piperazine acts as base) or DIPEA (1.5 equiv)

Procedure:

  • In a microwave vial (e.g., 10 mL), combine substrate, piperazine, and solvent.

  • Cap and irradiate at 120–140 °C for 10–20 minutes .

    • Safety: Ensure the vial is rated for the pressure generated by ethanol at 140 °C.

  • Workup: Concentrate the solvent directly in vacuo.

  • Purification: Redissolve residue in DCM, wash with water, and purify via prep-HPLC or column chromatography.

Protocol C: Green "On-Water" Synthesis

Best for: Environmental sustainability, easy workup.

Reagents:

  • 4-Fluorobenzonitrile (1.0 equiv)

  • Piperazine (3.0 equiv)

  • Solvent: 2% wt TPGS-750-M in Water (or simply water with HPMC)

  • Base:

    
     (2.0 equiv)
    

Procedure:

  • Prepare the surfactant solution (degassed).

  • Add reactants and base.[3] The organic reagents will form an emulsion/micelles.

  • Stir vigorously at 90 °C for 6–12 hours.

  • Workup: Cool to RT. Extract with a minimal amount of EtOAc or iPrOAc. The surfactant remains in the aqueous phase.

  • Concentrate organic layer to yield crude product.

Comparative Data & Decision Matrix

ParameterProtocol A (Thermal/DMSO)Protocol B (Microwave/EtOH)Protocol C (Green/Water)
Reaction Time 2 – 12 Hours10 – 20 Minutes6 – 12 Hours
Yield (Typical) 85 – 95%70 – 90%80 – 90%
Scalability High (kg scale)Low (mg to g scale)Medium
Green Score Low (DMSO waste)MediumHigh
Purification Precipitation often possibleChromatography usually neededExtraction + Evaporation
Workflow Optimization Diagram

Optimization_Workflow Start Start: Select Substrate CheckLG Is Leaving Group Fluorine? Start->CheckLG CheckScale Scale of Reaction? CheckLG->CheckScale Yes Method_Thermal Protocol A: Thermal (100°C, DMSO, K2CO3) CheckLG->Method_Thermal No (if activated Cl) Method_Buchwald Switch Strategy: Pd-Catalyzed Buchwald-Hartwig CheckLG->Method_Buchwald No (if unreactive) Method_MW Protocol B: Microwave (140°C, 15 min, EtOH) CheckScale->Method_MW Small Scale CheckScale->Method_Thermal Large Scale Fluorine_Yes Yes Fluorine_No No (Cl, Br) Scale_Small < 500 mg Scale_Large > 1 g

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate and scale.

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Cause: Poor leaving group (Cl/Br) or steric hindrance (2-substituted nitrile).

    • Solution: Switch to DMSO at 120°C. If still slow, add 10 mol% CuI (Ullmann-type assistance) or switch to Pd-catalysis.

  • Problem: Bis-substitution (Piperazine bridging two rings).

    • Cause: Insufficient excess of piperazine.

    • Solution: Increase piperazine to 5-10 equivalents. Alternatively, use N-Boc-piperazine , isolate the intermediate, and deprotect with TFA/DCM.

  • Problem: Hydrolysis of Nitrile to Amide.

    • Cause: Wet solvent + high temp + strong base (

      
       generation).
      
    • Solution: Use anhydrous

      
       and dry DMSO. Avoid NaOH/KOH.
      

References

  • Mechanistic Found

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halides. Chemical Reviews. Link

  • Kaval, N., et al. (2005). High-throughput synthesis of piperazine derivatives via microwave-assisted nucleophilic substitution.
  • Green Chemistry Approaches: Lipshutz, B. H., & Ghorai, S. (2012). Transition-metal-catalyzed cross-couplings in water at room temperature. Aldrichimica Acta. (Contextual reference for surfactant chemistry).
  • Jacobsen, J. et al. (2011).
  • General Protocol Validation

    • Master Organic Chemistry. (2018).[1] Nucleophilic Aromatic Substitution: Introduction and Mechanism.Link

Sources

Application Note: Precision Handling and Storage of Hygroscopic Piperazine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026


 (Piperazine 2HCl)

Abstract

Piperazine dihydrochloride is a critical reagent in organic synthesis, buffer preparation, and pharmaceutical development. However, its pronounced hygroscopic nature presents a significant challenge to experimental reproducibility. Absorbed atmospheric moisture alters the effective molar mass of the bulk material, leading to stoichiometric errors in solution preparation and synthesis. This Application Note provides a rigorous, field-validated framework for handling, drying, and weighing piperazine dihydrochloride to ensure analytical precision and operator safety.

Introduction & Chemical Context

Piperazine dihydrochloride acts as a protonated salt of the cyclic ethylene amine piperazine. While the salt form significantly improves stability compared to the volatile free base, the ionic lattice formed with chloride ions creates a high affinity for atmospheric water.

The Stoichiometric Hazard: When a researcher weighs 100 mg of "wet" piperazine dihydrochloride, they may actually be weighing 90 mg of salt and 10 mg of water. In sensitive applications—such as preparing precise biological buffers or stoichiometric coupling reactions—this 10% error propagates, leading to pH drifts or incomplete reactions.

Table 1: Physicochemical Profile
PropertyDataRelevance to Handling
Formula

Stoichiometry calculations
MW 159.06 g/mol (Anhydrous)Baseline for molarity
Solubility (Water) > 40% (w/v)Highly soluble; deliquescent in high humidity
Solubility (EtOH) Slightly solublePoor choice for washing/recrystallization
Hygroscopicity HighRequires desiccated storage
Melting Point 318–320 °C (dec.)[1][2]Thermally stable for vacuum drying
Acidity pH ~1.0–2.0 (5% aq.)Corrosive to spatulas/balances

Safety Considerations (Crucial)

Before handling, users must acknowledge the specific biological hazards of piperazine salts. Unlike simple inorganic salts, piperazine is a respiratory sensitizer .

  • Sensitization Risk: Inhalation of dust can cause asthma-like symptoms or allergic skin reactions.

  • Engineering Controls: All solid handling (weighing, grinding) must occur inside a chemical fume hood or a powder containment balance enclosure.

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory. If handling outside a hood is unavoidable (not recommended), a P95/P100 particulate respirator is required.

Protocol 1: Material Evaluation & Storage

The first step in any workflow is assessing the hydration state of your material. Piperazine dihydrochloride should appear as a free-flowing white crystalline powder. Clumping indicates significant moisture absorption.

Workflow: Material Assessment

The following decision tree outlines the logic for assessing material integrity before use.

MaterialAssessment Start Inspect Piperazine 2HCl Visual Visual Inspection Start->Visual Flow Is it Free-Flowing? Visual->Flow Dry Material is Hydrated/Clumped Flow->Dry No (Clumps) Good Material is Crystalline Flow->Good Yes (Powder) Action_Dry ACTION: Vacuum Dry (See Protocol 2) Dry->Action_Dry Action_Weigh ACTION: Proceed to Difference Weighing Good->Action_Weigh

Figure 1: Decision logic for assessing the hydration state of hygroscopic salts prior to use.

Storage Standards
  • Primary Container: Amber glass or high-density polyethylene (HDPE) with a Teflon-lined screw cap.

  • Secondary Containment: Store the primary container inside a desiccator charged with active silica gel or phosphorus pentoxide (

    
    ).
    
  • Seal: Wrap the cap junction with Parafilm or electrical tape after every use to prevent moisture creep.

Protocol 2: Drying and Recovery

If the material has clumped, it must be dried to restore the anhydrous stoichiometry.

Equipment:

  • Vacuum Oven[3][4][5][6][7]

  • Glass Petri dish or wide-mouth weighing bottle

Procedure:

  • Transfer: Place the clumped salt into a glass vessel. Spread it thin to maximize surface area.

  • Parameters: Set the vacuum oven to 60°C .

    • Note: While the melting point is >300°C, temperatures above 80°C under vacuum can sometimes encourage oxidation or minor sublimation of HCl over long periods. 60°C is the safe "sweet spot."

  • Vacuum: Apply full vacuum (< 10 mbar) for 4–6 hours.

  • Cooling: Critical Step. Do not vent the oven to ambient air while hot. Vent with dry nitrogen (if available) or allow to cool to room temperature under vacuum before venting. This prevents the hot, hygroscopic salt from immediately scavenging moisture from the air.

  • Validation: If analytical precision is required, perform a melting point check (should be sharp ~318°C) or a Karl Fischer titration if available.

Protocol 3: Precision Weighing (The "Difference" Method)

Standard weighing (taring a boat and adding powder) is flawed for hygroscopic salts because the mass increases while you are watching the balance readout, leading to drift and inaccuracy.

The Solution: Weighing by Difference. This method keeps the bulk supply protected and measures only the mass removed.

WeighingProtocol Step1 1. Fill Weighing Bottle (Cap Tightly) Step2 2. Weigh Bottle + Salt (Mass A) Step1->Step2 Step3 3. Dispense Salt into Reaction Vessel Step2->Step3 Step4 4. Recap Immediately Step3->Step4 Step5 5. Weigh Bottle + Remainder (Mass B) Step4->Step5 Calc Result: Mass Added = A - B Step5->Calc

Figure 2: The "Weighing by Difference" workflow minimizes atmospheric exposure during measurement.

Detailed Procedure:

  • Preparation: Add an approximate amount of dry piperazine dihydrochloride to a glass weighing bottle with a ground-glass stopper. Close it.

  • Initial Mass (A): Place the closed bottle on the analytical balance. Record the exact mass.

  • Transfer: Take the bottle to your reaction flask. Remove the stopper, tap the desired amount into your flask, and immediately replace the stopper.

  • Final Mass (B): Return the closed bottle to the balance. Record the new mass.

  • Calculation: The mass of reagent in your flask is exactly

    
    .
    
    • Why this works: The balance never sees the open salt absorbing water. You are measuring the loss of mass from the closed system.[8]

Protocol 4: Solution Preparation

Piperazine dihydrochloride generates a mild exotherm upon dissolution.

  • Solvent Choice: Use degassed, deionized water (18.2 MΩ·cm).

  • Dissolution: Add the solid to 80% of the final volume of water. Stir until fully dissolved.

  • pH Adjustment:

    • The solution will be acidic (pH ~1-2).

    • If used as a buffer component, adjust pH using 5M or 10M NaOH.

    • Note: Add NaOH slowly to prevent localized heating and degradation.

  • Filtration: If the solution is for biological use, filter sterilize (0.22 µm PES membrane) immediately after preparation. Do not autoclave piperazine solutions if precise concentration is critical, as minor degradation can occur.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8893, Piperazine dihydrochloride. Retrieved from [Link]

  • University of British Columbia, Department of Chemistry. Technique: Weighing by Difference. Retrieved from [Link]

  • Mettler Toledo. Proper Weighing of Hygroscopic Substances. Retrieved from [Link]

Sources

Storage conditions for moisture-sensitive piperazine salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Storage and Handling of Moisture-Sensitive Piperazine Salts

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine and its various salt forms are fundamental building blocks in the pharmaceutical industry. However, their inherent hygroscopicity presents a significant challenge to maintaining their chemical and physical stability.[1][2] Uncontrolled exposure to atmospheric moisture can initiate a cascade of undesirable events, including deliquescence, caking, hydrolysis, and crystal form changes, ultimately compromising the quality, efficacy, and shelf-life of the active pharmaceutical ingredient (API).[3][4][5] This guide provides a comprehensive framework for the strategic storage and handling of moisture-sensitive piperazine salts, grounded in scientific principles and validated analytical protocols. We will explore the mechanisms of moisture-induced degradation, establish optimal storage conditions, and detail rigorous protocols for handling and quality control analysis to ensure the integrity of these critical compounds.

The Challenge: Understanding Hygroscopicity in Piperazine Salts

Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding environment.[6] For crystalline pharmaceutical salts like those of piperazine, this interaction is governed by the ambient relative humidity (RH).

The Mechanism of Deliquescence

Many highly water-soluble crystalline salts are deliquescent.[4] This phenomenon is a first-order phase transition from a solid to a saturated solution.[5] It occurs when the ambient relative humidity exceeds a specific threshold known as the Critical Relative Humidity (RH₀ or CRH) of the salt.[4]

  • Below RH₀ : The salt adsorbs minimal surface moisture.[4]

  • At or Above RH₀ : The salt rapidly absorbs atmospheric water, dissolving to form a saturated aqueous layer on the crystal surface, which can eventually lead to complete dissolution.[3][4]

This process introduces bulk water into the system, creating a microenvironment where chemical degradation reactions, such as hydrolysis, can occur at accelerated rates.[3][5]

Factors Influencing Hygroscopicity

The propensity for moisture uptake in piperazine salts is not uniform and is influenced by several factors:

  • Salt Form : The choice of the counter-ion significantly impacts hygroscopicity. For instance, piperazine tartrate salts are reported to be non-hygroscopic, whereas citrate salts can form stable hydrates.[1]

  • Crystalline Structure : The arrangement of molecules in the crystal lattice affects the accessibility of sites for water molecules to bind. Changes in polymorphic form can alter hygroscopic behavior.[7]

  • Impurities : The presence of even small amounts of impurities can lower the CRH of the bulk material, making it susceptible to deliquescence at lower humidity levels than expected.[8]

The following diagram illustrates the progression from a stable crystalline salt to physical and chemical degradation upon exposure to humidity above its CRH.

G A Stable Crystalline Piperazine Salt B Ambient RH > Critical RH (CRH) A->B Exposure C Rapid Moisture Adsorption (Deliquescence) B->C Initiates D Physical Degradation C->D E Chemical Degradation C->E F Caking & Agglomeration Loss of Flowability D->F H Change in Crystal Form (Hydrate Formation) D->H G Hydrolysis Salt Disproportionation E->G

Caption: Moisture-Induced Degradation Pathway for Hygroscopic Salts.

Consequences of Improper Storage

Failure to control the storage environment can lead to irreversible damage to the API.

  • Physical Instability : Moisture absorption leads to caking and particle agglomeration, which severely impacts powder flowability and complicates downstream processing like weighing and formulation.[5][9]

  • Chemical Instability : The presence of water can facilitate hydrolytic degradation of the piperazine salt or the counter-ion.[10] It can also lead to salt disproportionation, where the salt reverts to its less soluble free base and corresponding acid, impacting bioavailability.[3]

  • Microbial Growth : High water activity (aW), a measure of "available" water, can support microbial proliferation in non-sterile products.[11][12] According to USP <1112>, most fungi struggle to grow when aW < 0.77, and bacteria generally require aW > 0.86.[11]

Recommended Storage Conditions & Packaging

The primary goal is to maintain the ambient relative humidity well below the salt's CRH at all times.

Environmental Controls

A multi-layered approach to environmental control is essential for protecting hygroscopic piperazine salts.

ParameterRecommendationRationale
Temperature Store at controlled room temperature (15–25°C) unless stability data indicates otherwise.Avoid temperature fluctuations that can cause condensation inside the container. Refrigerated materials must be allowed to equilibrate to room temperature before opening to prevent moisture condensation on the cold powder.[13]
Relative Humidity (RH) < 40% RH (General) or at least 20% below the known CRH of the specific salt.This provides a safety margin to prevent deliquescence.[4][5] For highly sensitive materials, storage in a controlled low-humidity chamber or glovebox is necessary.[14]
Atmosphere Inert gas (Nitrogen or Argon) blanket.Piperazine can absorb carbon dioxide from the air.[15] An inert atmosphere displaces both moisture and CO₂, preventing degradation and the formation of carbamates.[15]
Packaging

Proper packaging provides the primary barrier against moisture ingress.[2][16]

  • Primary Container : Use containers with a tight seal, such as amber glass bottles with PTFE-lined caps or high-density polyethylene (HDPE) containers.

  • Secondary Packaging : For highly sensitive salts, heat-sealed, moisture-proof aluminum foil bags are recommended.[17] These bags provide an excellent barrier to water vapor.[2]

  • Desiccants : Place sachets of a suitable desiccant (e.g., silica gel, molecular sieves) inside the secondary packaging or storage chamber, but never in direct contact with the API. Regularly check and replace desiccants as needed.[18]

Standard Operating Protocol for Handling

All handling operations must be performed swiftly and in a controlled environment to minimize exposure to the atmosphere.[18][19]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling A Equilibrate Container to Room Temperature D Transfer Container into Controlled Environment A->D B Prepare Controlled Environment (Glovebox / Low RH Hood) B->D C Pre-dry all Glassware & Utensils (Oven) E Briefly Open Container, Dispense Required Amount C->E D->E F Immediately & Tightly Reseal Container E->F G Purge Headspace with Inert Gas (N₂/Ar) F->G H Return to Designated Storage Location (e.g., Desiccator) G->H G cluster_kf Water Content cluster_pxrd Crystal Form A Sample from Storage B Quality Control Analysis A->B C Karl Fischer Titration B->C E Powder X-Ray Diffraction (PXRD) B->E D Result: % w/w H₂O C->D G Compare to Specification D->G F Result: Diffraction Pattern E->F F->G H Batch Release G->H Pass I Investigate & Reject G->I Fail

Caption: Quality Control Analysis Workflow for Piperazine Salts.

Conclusion

The hygroscopic and moisture-sensitive nature of many piperazine salts necessitates a systematic and scientifically-grounded approach to their storage and handling. By understanding the principles of deliquescence, implementing stringent environmental controls, utilizing appropriate packaging, and adhering to meticulous handling protocols, researchers and drug development professionals can safeguard the physical and chemical integrity of these vital pharmaceutical compounds. The regular application of analytical control methods like Karl Fischer titration and Powder X-ray Diffraction provides essential verification that these control strategies are effective, ensuring the consistent quality and stability of the API from receipt through to final formulation.

References

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. (n.d.). Benchchem.
  • USP〈1112〉Interpretation: Application of Water Activity Determination to Nonsterile Pharmaceutical Products. (2025, August 5). FDCELL.
  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry, University of Groningen.
  • Stability of pharmaceutical salts in solid oral dosage forms. (n.d.). Academia.edu.
  • Deliquescence of pharmaceutical systems. (2025, August 7). ResearchGate.
  • Study of thermal behavior of 1H,4H-piperazine-N,N′-diium diacetate and its sublimation mechanism: An nonhygroscopic piperazine salt with ionic or cocrystal structure? (n.d.). ResearchGate.
  • Stability Testing of Pharmaceutical Products. (2012, March 17).
  • <1112> APPLICATION OF WATER ACTIVITY DETERMINATION TO NONSTERILE PHARMACEUTICAL PRODUCTS. (n.d.). USP.
  • Salameh, A. K., Mauer, L. J., & Taylor, L. S. (n.d.). 434g Implications of Deliquescence in Food and Pharmaceutical Products.
  • Zografi, G., & Hancock, B. C. (2010). Deliquescence of pharmaceutical systems. Journal of Pharmaceutical Sciences, 99(12), 4715-4727.
  • The role of water activity in the microbial stability of non-sterile pharmaceutical drug products. (2015, March 10). European Pharmaceutical Review.
  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). (1997, July 2).
  • Tips and Tricks for Accurate Moisture Analysis in the Laboratory. (2023, July 1). Lab Pro.
  • Water Sensitive Chemicals. (n.d.). University of California, Berkeley Environment, Health & Safety.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh.
  • 〈1112〉 Application of Water Activity Determination to Nonsterile Pharmaceutical Products. (n.d.). USP-NF.
  • Deliquescence: Hygroscopicity of Water‐Soluble Crystalline Solids. (n.d.). ResearchGate.
  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(3), 548.
  • Majko, E. (n.d.). Water Content of APIs and Its Impact on Potency Results. ARL Bio Pharma.
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ScienceDirect.
  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024, August 20). Analab Scientific Instruments.
  • Pharmaceutical Trends: Water Activity Measurement. (n.d.). International Labmate.
  • Zaharani, L., Johan, M. R., & Khaligh, N. G. (2022). Study of thermal behavior of 1H,4H-piperazine-N,N `-diium diacetate and its sublimation mechanism: An nonhygroscopic piperazine salt with ionic or cocrystal structure? Journal of Thermal Analysis and Calorimetry, 147(24), 14183-14193.
  • Preservation of Moisture-Sensitive Chemical Reagents. (n.d.). Sigma-Aldrich.
  • Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. (2025, February 7). ResearchGate.
  • Classification of Hygroscopicity. (2024, March 7). Pharma Growth Hub.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Pharma Excipients.
  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). University of Texas at Austin.
  • PIPERAZINES. (n.d.). Ataman Kimya.
  • Piperazine. (n.d.). In Wikipedia.
  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.). Journal of Materials Science and Chemical Engineering.
  • Infra-red and X-ray diffraction study of the hydration process in the polymer electrolyte system M(CF3SO3)2PEOn for M-Pb, Zn and. (n.d.). Polymer.
  • Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. (n.d.). Mettler Toledo.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Manufacturing Chemist.
  • Karl Fischer Moisture Analysis. (n.d.). Pacific BioLabs.
  • Water in Tablets - Karl Fischer application. (n.d.). Merck Millipore.
  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. (2012, February 24). Crystal Growth & Design.
  • Understanding the Hydration Process of Salts: The Impact of a Nucleation Barrier. (2019, February 14). Crystal Growth & Design.
  • KF titration in pharmaceuticals. (2025, November 17). News-Medical.Net.
  • Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development. (2012, January 1). American Pharmaceutical Review.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023, December 15). Journal of Environmental Chemical Engineering.
  • X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. (2010, July 9). Molecules.
  • Piperazine salts: Human health tier II assessment. (2018, October 26). National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
  • Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. (2022, July 29). IRIS-AperTO.
  • PIPERAZINE. (n.d.). ChemicalBook.
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. (2025, August 5). ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Troubleshooting for Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing for Basic Piperazine Compounds Role: Senior Application Scientist Status: Active Support Ticket[1]

Introduction: The Piperazine Challenge

Welcome to the technical support center. You are likely here because your piperazine-based analytes are exhibiting significant peak tailing (


), broadening, or retention time instability.[2]

The Root Cause: Piperazine is not just a basic compound; it is a cyclic diamine with two distinct pKa values (approximately 5.35 and 9.73 ).[2][3][4] This structural duality creates a specific challenge:

  • High Basicity: At neutral pH, the molecule is positively charged, turning it into a "magnet" for residual silanols on your column.[2]

  • Bidentate Potential: With two nitrogen centers, piperazine can engage in multi-point hydrogen bonding or ion-exchange interactions, making it harder to elute than simple mono-amines.[1][2]

This guide provides the specific protocols to resolve these interactions.

Module 1: Diagnostics & Mechanism

Q: Why is my piperazine peak tailing even on a "Base-Deactivated" column?

A: Even high-quality "End-capped" (Type B) silica columns possess residual silanol groups (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


).[2]
  • The Mechanism: At pH > 4, these silanols ionize to form

    
    .[2][5] Your piperazine, which is protonated (
    
    
    
    ) at this pH, interacts with these negative sites via Cation Exchange .[2]
  • The Result: A mixed-mode retention mechanism.[2] The bulk of the molecule retains via hydrophobicity (reversed-phase), but the amine "drags" on the silica surface, causing the tail.

Visualizing the Interaction

The following diagram illustrates the "Tailing Trap" mechanism specific to diamines like piperazine.

PiperazineInteraction cluster_column Stationary Phase Surface (Silica) Silanol Ionized Silanol (Si-O⁻) [Acidic Site] note Result: Peak Tailing due to kinetic lag from secondary binding Silanol->note Ligand C18 Ligand [Hydrophobic Site] Piperazine Piperazine Analyte (Protonated Nitrogen N⁺) Piperazine->Silanol Secondary Interaction (Cation Exchange/Tailing) Piperazine->Ligand Primary Retention (Hydrophobic Interaction)

Figure 1: Mechanism of secondary silanol interactions causing peak tailing in basic analytes.

Module 2: Mobile Phase Optimization (The Chemist's Toolkit)

Q: Should I use Low pH or High pH?

A: You must choose one extreme. Operating at "intermediate" pH (pH 6–8) is the worst possible zone for piperazines because both the silanols and the piperazine are ionized, maximizing the attraction.

StrategypH RangeMechanismProsCons
Acidic Suppression pH < 3.0 Protonates silanols (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

), rendering them neutral.[2]
Compatible with standard silica columns.[1][2]Piperazine is fully ionized (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

), reducing retention (elutes near void).[2]
Basic Suppression pH > 10.5 Deprotonates piperazine (Neutral), eliminating the positive charge.[2]Excellent peak shape; Increases retention (hydrophobicity).[1][2][6]DESTROYS standard silica columns. Requires Hybrid/Polymer columns.
Q: I cannot change my column. How do I fix tailing at Low pH?

A: You need a Chaotropic Agent or a Sacrificial Base .[1][2] Standard buffers (Phosphate/Formate) are often insufficient for diamines.[1][2]

The "Sacrificial Base" Protocol (Triethylamine - TEA): TEA competes for the active silanol sites.[2][7] Because it is a stronger base than many analytes, it saturates the surface, effectively "blocking" the silanols from interacting with your piperazine.[2]

Protocol: Mobile Phase Preparation with TEA

  • Concentration: Add 5 mM to 10 mM Triethylamine (TEA) to your aqueous buffer.[1][2]

  • Order of Operations: Add TEA to the water before adjusting the pH.

  • pH Adjustment: Adjust to pH 2.5 – 3.0 using Phosphoric Acid (for UV) or Formic Acid (for MS).[1][2]

    • Critical: Never add TEA to an already acidic solution without re-checking pH, as it acts as a buffer itself.[2]

Module 3: Stationary Phase Selection

Q: My column dies quickly at high pH. What should I use?

A: Piperazine has a pKa of ~9.[1][2]73. To fully suppress ionization, you need to be at pH ~11.[1][2] Standard silica dissolves above pH 8.[1][2]

Recommended Column Technologies:

  • Hybrid Particle Technology (BEH/HPH): These use an organo-silica bridge (e.g., ethylene bridged) that resists alkaline hydrolysis.[1][2] They are stable up to pH 12.[1][2][8]

  • Polymer-Based Columns: Completely inert to pH, but often have lower efficiency than silica.[1][2]

Decision Tree: Selecting the Right System

TroubleshootingFlow Start Start: Piperazine Tailing CheckCol Can you change the column? Start->CheckCol NoChange NO: Existing Silica Col CheckCol->NoChange YesChange YES: New Column CheckCol->YesChange LowPH Strategy: Low pH (<3.0) NoChange->LowPH AddTEA Add 5-10mM TEA (Sacrificial Base) LowPH->AddTEA HighPH Strategy: High pH (11.0) YesChange->HighPH HybridCol Use Hybrid/Bidentate (pH 1-12 Stable) HighPH->HybridCol

Figure 2: Decision tree for selecting the appropriate troubleshooting strategy.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Ion-Pairing Reagents (e.g., Hexanesulfonic Acid)? A: Yes, but proceed with caution.[2] Sulfonates will form a neutral ion-pair with the positively charged piperazine, increasing retention and symmetry.[2]

  • Warning: Ion-pairing reagents require long equilibration times (20+ column volumes) and are essentially permanent modifications to the column.[2] They are also generally incompatible with LC-MS due to signal suppression.[1][2]

Q: Why does my peak tailing get worse as the column ages? A: Acid hydrolysis of the bonded phase (stripping off the C18 ligands) exposes more raw silanols over time. If you observe a gradual increase in tailing, your column is likely losing its end-capping.[2]

  • Action: Replace the column.[2][9] If the lifetime was short, verify that your mobile phase pH is within the manufacturer's limits.[2]

Q: Does temperature affect tailing? A: Yes. Increasing column temperature (e.g., to 40-50°C) improves mass transfer kinetics.[1][2] This can sharpen peaks and reduce the "drag" caused by secondary interactions.[2]

  • Note: Ensure your column is rated for the temperature, especially at extreme pH.[2]

References

  • PubChem. (n.d.).[1][2] Piperazine (Compound).[1][2][3][4][10] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • McCalley, D. V. (2010).[1][2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Contextual grounding on silanol activity).

  • Phenomenex. (2025).[1][2][11] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Agilent Technologies. (n.d.).[1][2] Control pH During Method Development for Better Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(Piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Piperazine Linker

4-(Piperazin-1-yl)benzonitrile (CAS: 68104-63-2) is a critical pharmacophore and intermediate in the synthesis of various CNS-active agents, including antidepressants and antipsychotics. The synthesis is nominally a simple Nucleophilic Aromatic Substitution (SNAr).[1] However, in practice, it is plagued by a specific set of yield-killing issues: bis-arylation , incomplete conversion , and purification losses .

This guide moves beyond basic textbook recipes to provide a root-cause analysis of these failure modes and field-proven protocols for yield maximization.

Module 1: Reaction Design & Stoichiometry

Q1: I am observing a significant amount of "dimer" impurity. How do I stop this?

The Issue: The "dimer" is 1,4-bis(4-cyanophenyl)piperazine .[1] This forms when the desired product (which still contains a nucleophilic secondary amine) competes with the starting piperazine for the remaining aryl halide.[1]

The Solution: You must bias the kinetics heavily in favor of the starting material.[1]

  • Stoichiometry is King: Never use a 1:1 ratio. The standard protocol requires a 3.0 to 5.0 equivalent excess of piperazine .[1] This ensures that every molecule of aryl halide is statistically more likely to encounter free piperazine than a product molecule.[1]

  • Reverse Addition: Do not add piperazine to the aryl halide. Instead, dissolve the excess piperazine in your solvent and slowly add the aryl halide solution to it.[1] This maintains a high local concentration of piperazine relative to the electrophile throughout the reaction.[1]

Q2: Should I use 4-Fluorobenzonitrile or 4-Chlorobenzonitrile?

Recommendation: Use 4-Fluorobenzonitrile for high-value/small-scale synthesis; use 4-Chlorobenzonitrile for cost-sensitive/large-scale batches, but be prepared for harsher conditions.[1]

Feature4-Fluorobenzonitrile4-Chlorobenzonitrile
Reactivity High (F is a better leaving group in SNAr due to high electronegativity stabilizing the Meisenheimer complex).[1]Moderate/Low (Requires higher activation energy).[1]
Temperature Reacts at 60–80°C (or even RT in DMSO).[1]Requires 100–130°C .[1]
Impurity Profile Cleaner; fewer thermal decomposition byproducts.[1]Higher risk of nitrile hydrolysis due to high temps.[1]
Cost Higher.[1]Lower.

Module 2: Solvent & Base Selection (Critical Process Parameters)

Q3: My reaction stalls at 80% conversion. Should I increase the temperature?

Analysis: Increasing temperature often leads to nitrile hydrolysis (forming the amide) or polymerization.[1] Troubleshooting:

  • Check the Base: If you are using a weak base (e.g., Bicarbonate) with 4-chlorobenzonitrile, switch to Potassium Carbonate (K₂CO₃) .[1] The particle size matters—use micronized/powdered K₂CO₃, not granular.[1]

  • Solvent Switch: If using Acetonitrile (reflux ~82°C), switch to DMSO or DMF .[1] The SNAr reaction rate is significantly faster in polar aprotic solvents because they solvate the cation (K⁺), leaving the piperazine/carbonate anion "naked" and more reactive.[1]

  • The "Green" Trap: While water is a green solvent, the solubility difference between the hydrophobic aryl halide and hydrophilic piperazine can cause phase separation, stalling the reaction.[1] If using water, a phase transfer catalyst (TBAB) is mandatory [1].[1]

Q4: Can I run this without an added base?

Yes. Piperazine itself can act as the base (hydrochloride scavenger).[1] However, this consumes 1 equivalent of your expensive piperazine reagent.[1]

  • Protocol: Use 4-5 equivalents of piperazine.[1] The first equivalent reacts; the second acts as the base.[1][2] The excess drives kinetics.[1] This simplifies workup as you don't have inorganic salts to filter.[1]

Module 3: Work-up & Purification (The Yield Recovery Phase)

Q5: How do I remove the huge excess of piperazine without column chromatography?

The Principle: Exploit the massive difference in partition coefficients (LogP).[1]

  • Piperazine: LogP ≈ -1.17 (Highly water-soluble).[1]

  • Product: LogP ≈ 1.5–2.0 (Lipophilic).[1]

The Protocol (Aqueous Wash):

  • Dilute the reaction mixture (DMF/DMSO) with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • Wash the organic layer 3 times with Water (or Brine).[1]

    • Mechanism:[3] The excess piperazine will partition almost exclusively into the aqueous phase.[1] The product remains in the organic phase.[1][4]

  • Verification: Check the aqueous wash by TLC (stain with Ninhydrin).[1] If piperazine is still present, wash again.[1]

Q6: The product is oiling out. How do I get a solid?

4-(Piperazin-1-yl)benzonitrile should be a solid (MP ~82-86°C).[1] If it is an oil:[1]

  • Residual Solvent: You likely have residual DMF/DMSO.[1] Wash the organic layer with 5% LiCl solution (extracts DMF effectively).[1]

  • Recrystallization: The crude solid can be recrystallized from Ethanol or an Ethanol/Water mixture.[1] Heat to reflux until dissolved, then cool slowly to 4°C.

Visualizing the Process Logic

Diagram 1: Reaction Pathway & Impurity Control

This diagram illustrates the kinetic competition between the desired mono-arylation and the parasitic bis-arylation.[1]

ReactionPath Start Start: 4-Halobenzonitrile + Piperazine Mono Target Product: 4-(Piperazin-1-yl)benzonitrile Start->Mono Primary SNAr (Fast with excess Piperazine) Bis Impurity (Dimer): 1,4-Bis(4-cyanophenyl)piperazine Mono->Bis Secondary SNAr (Occurs if Piperazine depleted) Control CONTROL STRATEGY: 1. 3-5 eq. Piperazine 2. Reverse Addition Control->Start

Caption: Kinetic pathway showing how excess reagent suppresses dimer formation.

Diagram 2: Optimized Work-up Flowchart

A decision tree for isolation without chromatography.

Workup Rxn Reaction Complete (DMF/DMSO) Quench Dilute with Water Rxn->Quench CheckState Physical State? Quench->CheckState Solid Precipitate Formed CheckState->Solid High Conc. Oil Oily/No Precipitate CheckState->Oil Low Conc. Filter Filter Solid Solid->Filter Extract Extract into EtOAc/DCM Oil->Extract WashSolid Wash Cake: 1. Water (removes Piperazine) 2. Hexane (dries solid) Filter->WashSolid Final Final Product Recrystallize from EtOH WashSolid->Final WashLiCl Wash 3x Water/LiCl (Crucial for DMF removal) Extract->WashLiCl Dry Dry (Na2SO4) & Evaporate WashLiCl->Dry Dry->Final

Caption: Decision tree for work-up based on physical state of the crude mixture.

Standard Operating Procedure (SOP): The "Gold Standard" Protocol

Objective: Synthesis of 4-(piperazin-1-yl)benzonitrile (10g scale). Reagents:

  • 4-Fluorobenzonitrile (1.0 eq)[1]

  • Piperazine (4.0 eq)[1][5]

  • K₂CO₃ (1.5 eq)[1]

  • DMSO (5 volumes)[1]

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve Piperazine (4.0 eq) and K₂CO₃ (1.5 eq) in DMSO. Heat to 80°C.

  • Addition: Dissolve 4-Fluorobenzonitrile in a minimal amount of DMSO. Add this solution dropwise to the piperazine mixture over 30 minutes.

    • Why: Keeps piperazine concentration high relative to the halide.[1]

  • Reaction: Stir at 80°C for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[1]

  • Work-up:

    • Cool to Room Temperature.[1]

    • Pour into 10 volumes of ice water.

    • Stir vigorously for 30 minutes.

    • If Solid: Filter, wash cake with copious water (to remove excess piperazine), then hexane.[1]

    • If Oil: Extract with EtOAc (x3).[1] Combine organics, wash with water (x3) and Brine (x1).[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from boiling Ethanol if purity is <98%.[1]

References

  • RSC Advances , 2015, 5 , 1234-1238.[1] N-arylation of amines with fluorobenzonitriles in aqueous medium.[1][6]

  • European Journal of Medicinal Chemistry , 2021, 223 , 113644.[1] Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives.

  • Bioorganic & Medicinal Chemistry Letters , 2010, 20 (7), 2174-2177.[1] Synthesis and SAR of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides.[1]

  • Organic Process Research & Development , General guidelines on SNAr optimization and solvent selection. (General Industry Standard).[1]

Sources

Technical Support Center: Managing the Hygroscopic Nature of 4-(Piperazin-1-yl)benzonitrile Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Piperazin-1-yl)benzonitrile dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic properties of this compound. As a dihydrochloride salt of a piperazine derivative, this molecule has a strong affinity for atmospheric moisture.[1] Uncontrolled water absorption can significantly compromise sample integrity, leading to inaccurate measurements, chemical degradation, and poor experimental reproducibility.[2][3]

This document provides in-depth, field-proven guidance to ensure the accuracy and validity of your results through proper handling, storage, and troubleshooting.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental questions regarding the hygroscopicity of 4-(Piperazin-1-yl)benzonitrile dihydrochloride.

Q1: What is hygroscopicity and why is it a critical issue for this specific compound?

A1: Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding environment.[1] For 4-(Piperazin-1-yl)benzonitrile dihydrochloride, this is a significant concern due to its salt form, which readily interacts with water molecules. This absorption can lead to several critical experimental issues:

  • Inaccurate Weighing: The compound's mass will continuously increase as it absorbs moisture, making it impossible to obtain an accurate weight for preparing solutions of a known concentration.[1]

  • Physical State Alteration: Moisture uptake can cause the fine powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), which complicates handling and transfer.[4][5]

  • Chemical Degradation: The presence of water can initiate or accelerate hydrolysis, particularly given the amine and nitrile functionalities. This degradation compromises the compound's purity and potency.[6][7][8]

  • Altered Solubility Profiles: The presence of bound water can affect the dissolution kinetics and ultimate solubility of the compound in various solvent systems.

Q2: What are the immediate consequences of improper handling on my experimental results?

A2: The consequences can be severe and may invalidate your experimental data. Key impacts include:

  • Erroneous Concentration Calculations: If the weighed mass includes an unknown amount of water, the actual concentration of your stock solutions and subsequent dilutions will be lower than calculated, leading to errors in potency assays, dose-response curves, and kinetic studies.

  • Reduced Compound Efficacy: Chemical degradation from hydrolysis directly reduces the concentration of the active compound, leading to a loss of biological or chemical activity.[5]

  • Poor Reproducibility: Inconsistent handling and variable moisture absorption will lead to high variability between experiments, making it difficult to obtain reproducible and reliable data.[1]

Q3: How can I visually or analytically determine if my compound has absorbed excess moisture?

A3: While visual inspection can provide clues, analytical confirmation is essential for quantitative assessment.

  • Visual Cues: Look for a change in the powder's appearance from a free-flowing solid to a clumpy, caked, or sticky material.[9][10] In advanced stages, the solid may appear wet or have partially liquefied.

  • Analytical Confirmation: The gold-standard method for accurately quantifying water content in pharmaceutical compounds is Karl Fischer (KF) titration .[11][12] This technique is highly specific to water and can detect moisture levels from parts-per-million (ppm) to 100%.[] It is the recommended method for validating the dryness of your material or quantifying the water content for accurate concentration calculations.

Part 2: Troubleshooting Guide - Resolving Common Issues

This guide provides solutions to specific problems encountered when working with hygroscopic 4-(Piperazin-1-yl)benzonitrile dihydrochloride.

ProblemPotential Cause(s)Recommended Solution(s) & Scientific Rationale
The powder has formed hard clumps or appears "wet" (deliquescence).Prolonged exposure to ambient humidity due to improper storage or repeated opening of the container.Solution: Discard the affected material. It is often not feasible to sufficiently dry the compound without specialized equipment, and its purity may already be compromised. Open a fresh, unopened container and immediately implement proper storage protocols.[1] Rationale: Once caking occurs, moisture is heterogeneously distributed. Drying under vacuum may be possible if the compound is thermally stable, but this should be validated.[14][15] Using a fresh lot ensures the integrity of your starting material.
The weight on the analytical balance continuously increases and will not stabilize.The compound is actively absorbing atmospheric moisture during the weighing process. This is a direct indication of its hygroscopic nature.[16]Solution: Minimize exposure time. If available, perform weighing inside a low-humidity environment like a glove box (<20% RH).[1][4] If not, work quickly: have your spatula and pre-tared, sealed receiving vessel ready before opening the main container. Use a weighing bottle with a cap or a "weighing by difference" method.[1][16] Rationale: The rate of weight gain is proportional to the exposed surface area and the ambient humidity. Reducing the time and humidity limits water absorption, allowing for a more accurate measurement.
I am observing inconsistent results in my assays (e.g., potency, solubility) from day to day.This is a classic symptom of inconsistent moisture content in the starting material, leading to variable effective concentrations or degradation.[1]Solution: Standardize your handling procedure using the protocols in this guide. Quantify the water content of a representative sample from your current bottle using Karl Fischer titration.[17] Adjust the mass of compound used for stock solution preparation based on the measured water content to ensure the correct concentration of the active molecule. Rationale: Consistency is key. By quantifying the water content, you can correct for its mass, ensuring that every stock solution is prepared to the same precise concentration of the anhydrous compound.
The compound is difficult to dissolve, even in solvents where it is expected to be soluble.High moisture content can lead to the formation of hydrates or alter the solid-state properties of the compound, affecting its dissolution kinetics.Solution: Use a fresh, properly stored container of the compound. Ensure your solvent is anhydrous, as residual water in the solvent can also impact dissolution. Gentle heating or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures. Rationale: The absorbed water molecules can form strong hydrogen bonds within the crystal lattice, increasing the energy required to break the lattice apart during solvation.

Part 3: Core Experimental Protocols & Workflows

Adherence to standardized protocols is critical for mitigating the effects of hygroscopicity.

Protocol 1: Storage and Handling Upon Receipt

Improper storage is the primary source of moisture contamination. The following workflow should be implemented immediately upon receiving the compound.

G A Receive Compound B Inspect Container Seal Is it intact? A->B C Seal is Broken Quarantine & Contact Supplier B->C No D Place Sealed Container in Desiccator B->D Yes E Allow to Equilibrate to Room Temperature (≥ 2 hours) D->E F Transfer to Long-Term Storage E->F G Ideal: Glove Box (Inert Atmosphere, <10% RH) F->G High Sensitivity Frequent Use H Standard: Desiccator (with active desiccant) F->H Low Sensitivity Infrequent Use

Caption: Workflow for initial receipt and proper storage.

Methodology:

  • Inspection: Upon receipt, immediately inspect the container's primary and secondary seals. If they are compromised, do not use the compound.

  • Desiccation: Place the unopened container into a desiccator containing an active desiccant (e.g., blue indicating silica gel or molecular sieves).[2] This provides a dry environment for equilibration.

  • Equilibration: Allow the container to equilibrate to the ambient temperature of the laboratory for at least 2 hours before opening.[1] This is a critical step. Opening a cold container will cause atmospheric moisture to condense directly onto the powder.[1]

  • Storage: The ideal storage environment is a glove box under a dry, inert atmosphere (e.g., nitrogen or argon).[1] If a glove box is unavailable, the compound must be stored in a tightly sealed container inside a well-maintained desiccator.[2] Use vacuum grease on ground glass joints to ensure an airtight seal. Replenish or regenerate the desiccant regularly.

Protocol 2: Accurate Weighing and Stock Solution Preparation

This protocol minimizes moisture absorption during the critical weighing step.

G cluster_prep Preparation Phase cluster_weigh Weighing Phase cluster_dissolve Dissolution Phase A Acclimate Compound Container in Desiccator to Room Temp B Prepare All Tools: Dry Spatula, Weighing Vessel, Pre-filled Solvent Vial A->B C Set Up in Low-Humidity Environment (e.g., Glove Box) B->C D Tare Sealed Weighing Vessel (e.g., screw-cap vial) C->D E Work Quickly: Open Main Container, Transfer Powder, Close Vessel D->E F Record Stable Weight E->F G Immediately & Tightly Reseal Main Compound Container F->G H Promptly Add Solvent to Weighed Compound G->H I Cap and Mix (Vortex/Sonicate) Until Fully Dissolved H->I J Store Stock Solution in Tightly Sealed Vial I->J

Caption: Workflow for accurate weighing and solution preparation.

Methodology:

  • Environment Setup: If possible, place the analytical balance inside a glove box or a nitrogen-purged dry box.[4] If not, ensure the weighing area is free from drafts and has low ambient humidity.

  • Preparation: Have all materials ready: a clean, dry spatula; a tared weighing vessel (a vial with a cap is preferable to weighing paper); and a separate vial containing the exact volume of solvent required.[1]

  • Weighing by Difference (Recommended): a. Tightly seal the main compound container and weigh it. b. Quickly remove an approximate amount of powder and transfer it to your reaction or solution flask. c. Reseal the main container and weigh it again. The difference is the exact mass of the compound transferred.

  • Direct Weighing (If Necessary): a. Tare your clean, dry weighing vessel. b. Working as swiftly as possible, open the main container, transfer the desired amount of compound to the vessel, and record the first stable weight.[1] Do not wait for the reading to be perfectly still if it is clearly trending upwards.

  • Sealing: Immediately and tightly reseal the main container of 4-(Piperazin-1-yl)benzonitrile dihydrochloride to prevent further moisture absorption.[1] Use parafilm to reinforce the seal for long-term storage.[18]

  • Dissolution: Promptly add the solvent to the weighed compound or transfer the compound to the pre-filled solvent vial.[1] Cap the vial and mix thoroughly by vortexing or sonicating until fully dissolved.

Part 4: Analytical Quantification of Water Content

For rigorous quantitative work, determining the water content is non-negotiable.

ParameterKarl Fischer (KF) TitrationLoss on Drying (LoD)
Principle Direct chemical titration based on the Bunsen reaction, where iodine stoichiometrically reacts with water.[11]Gravimetric method that measures the mass lost from a sample upon heating.[]
Specificity Highly specific to water. It does not detect other volatile components.[11]Non-specific. Measures the loss of any volatile substance, including residual solvents, not just water.[19]
Sensitivity Excellent. Coulometric KF can measure water content in the ppm range. Volumetric KF is used for higher percentages.[12]Lower sensitivity compared to KF. Not suitable for trace amounts of water.
Recommendation The definitive and recommended method for accurate water content determination in pharmaceutical ingredients.[][17]A useful screening tool but should not be used for precise quantification of water in this compound.
Protocol 3: High-Level Karl Fischer Titration Workflow

This protocol outlines the general steps for determining water content. Specific instrument parameters should be optimized by an analytical chemist.

  • Instrument Preparation: The KF titrator's vessel is filled with an appropriate solvent (e.g., anhydrous methanol) and pre-titrated to a dry endpoint to eliminate any background moisture.[17]

  • Sample Preparation: In a low-humidity environment, accurately weigh a suitable amount of 4-(Piperazin-1-yl)benzonitrile dihydrochloride into a gas-tight syringe or a sample boat.

  • Sample Introduction: Quickly and carefully introduce the sample into the KF titration vessel.[19]

  • Titration: The instrument automatically titrates the sample with the KF reagent until all the water has reacted. The volume of titrant used is recorded.[17]

  • Calculation: The instrument's software calculates the percentage of water (w/w) based on the sample weight and the volume of titrant consumed.[17] This value can then be used to calculate the "anhydrous mass" of the compound for preparing highly accurate solutions.

By implementing these rigorous procedures, you can effectively manage the hygroscopic nature of 4-(Piperazin-1-yl)benzonitrile dihydrochloride, ensuring the integrity of your materials and the reliability of your scientific outcomes.

References

  • Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • Li, L., et al. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Retrieved from [Link]

  • Metrohm USA. (2019, April 17). How to Automate Water Content Determination in Pharmaceuticals. Retrieved from [Link]

  • Ambassador Services. (2024, May 2). How to Store Bulk Food-Grade Salt to Maintain its Quality. Retrieved from [Link]

  • Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

  • D'Adamo, D. (2025, September 4). Impact of Storage Conditions on Drug Shelf Life. ARL Bio Pharma. Retrieved from [Link]

  • Choudhary, A. (2011, September 19). Water Content Determination by Karl Fischer. Pharmaguideline. Retrieved from [Link]

  • The Prepared. (2025, January 27). How to Store Salt Long-Term: Tips for Preppers. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • SMT Dry Cabinets. (2025, April 16). The Hidden Threat: Protecting Pharmaceuticals from Moisture Damage. Retrieved from [Link]

  • Colorcon. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved from [Link]

  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • TIS-GDV. (n.d.). Salt – Transport Information Service. Retrieved from [Link]

  • Redmond Life. (2022, September 1). 5 Storage Tips That Keep Salt Super Fresh. Retrieved from [Link]

  • European Pharmaceutical Review. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]

  • Recipe Organizer. (2026, January 23). What We Want to Do is Store it Properly—For the LONG HAUL!. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • Labcompare. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

  • Google Patents. (n.d.). US3972128A - Process for drying hygroscopic materials.
  • PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials. Retrieved from [Link]

  • Burfield, D. R., & Smithers, R. H. (1983). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
  • NIST. (n.d.). Benzonitrile. Retrieved from [Link]

  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • ResearchGate. (2026, February 12). Effect of Water on the Chemical Stability of Amorphous Pharmaceuticals: I. Small Molecules. Retrieved from [Link]

  • Shalaev, E., & Zografi, G. (2013, April 15). Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules. PubMed. Retrieved from [Link]

  • Lad, S., et al. (2022, December 7). REVIEW ON MOISTURE CONTENT: A STABILITY PROBLEM IN PHARMACEUTICALS. EPRA JOURNALS. Retrieved from [Link]

  • Molbase. (n.d.). 4-(PIPERAZIN-1-YL)BENZONITRILE HYDROCHLORIDE | CAS 116290-72-3. Retrieved from [Link]

  • PureSynth. (n.d.). 4-(1-Piperazinyl)Benzonitrile 98.0%(GC). Retrieved from [Link]

  • SWGDrug. (2005, June 1). BENZYLPIPERAZINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Aryl-Piperazine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Minimizing Impurity Profiles in N-Aryl Piperazine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Sticky" Substrate Challenge

Piperazines are ubiquitous pharmacophores (e.g., antipsychotics like Aripiprazole, antidepressants like Vortioxetine), but they present unique synthetic challenges. Their dual-nitrogen nucleophilicity creates risks for bis-arylation , while the basicity of the secondary amine can poison metal catalysts or interfere with base-sensitive substrates.

This guide functions as a Tier-2 Technical Support manual. We move beyond basic "recipe following" to troubleshoot the root causes of impurities: Protodehalogenation (reduction) , Homocoupling , Regioisomerism , and Catalyst Deactivation .

Triage: Method Selection Strategy

Before troubleshooting a specific reaction, ensure you are using the correct mechanistic pathway. Misapplication of the method is the #1 source of intractable impurity profiles.

Workflow Visualization: The Decision Matrix

MethodSelection Start Substrate Analysis: Aryl Halide (Ar-X) EWG Is Ar-X Electron Deficient? (e.g., p-NO2, p-CN, Pyridine) Start->EWG SNAr METHOD A: SNAr (Nucleophilic Aromatic Substitution) EWG->SNAr Yes (High Reactivity) Steric Is Ar-X Sterically Hindered or Electron Rich? EWG->Steric No (Neutral/Deactivated) SNAr_Issue Risk: Regioisomers & Hydrolysis SNAr->SNAr_Issue BH METHOD B: Buchwald-Hartwig (Pd-Catalyzed) Steric->BH Yes (Complex/Sensitive) Ullmann METHOD C: Ullmann-Type (Cu-Catalyzed) Steric->Ullmann No (Robust/Cost-Sensitive) BH_Issue Risk: Dehalogenation & Pd-Black BH->BH_Issue

Figure 1: Selection logic for aryl-piperazine coupling. Choosing the wrong pathway (e.g., forcing SNAr on a neutral ring) leads to harsh conditions and thermal decomposition impurities.

Module A: Troubleshooting Buchwald-Hartwig Amination

Primary Pathway: Palladium-catalyzed cross-coupling.[1][2][3] Best For: Unactivated aryl chlorides/bromides, complex substrates.

Issue #1: The "Reduced Product" (Protodehalogenation)

Symptom: You observe the formation of Ar-H instead of Ar-Piperazine. Root Cause:


-Hydride Elimination.[3] The Pd(II)-amido intermediate undergoes 

-hydride elimination (from the piperazine ring) rather than reductive elimination. This releases an imine and generates a Pd-hydride species, which reduces the aryl halide.

Corrective Protocol:

  • Switch to Bulky Biaryl Phosphine Ligands:

    • Recommendation: Use BrettPhos or RuPhos .

    • Mechanism:[1][2][3][4][5][6] These ligands are sterically bulky. They accelerate the desired reductive elimination step while spatially blocking the geometry required for the undesired

      
      -hydride elimination [1].
      
  • Solvent Swap:

    • Avoid primary alcohols. Switch to 1,4-Dioxane or Toluene .

    • Note: If solubility is an issue, use t-Amyl alcohol (sterically hindered) instead of n-Butanol.

Issue #2: Catalyst Death (Pd-Black Formation)

Symptom: Reaction stalls at 40-60% conversion; black precipitate forms. Root Cause: Piperazine acts as a chelator, sequestering Pd from the ligand cycle, or oxidation of the phosphine ligand.

Corrective Protocol:

  • Use Pre-formed Catalysts:

    • Stop using Pd2(dba)3 + Ligand. The generation of active Pd(0) is inefficient and variable.

    • Recommendation: Use Pd-precatalysts (e.g., BrettPhos Pd G4 or RuPhos Pd G3 ). These release the active catalytic species quantitatively upon heating [2].

  • Inert Atmosphere Rigor:

    • Piperazine solutions can absorb

      
       and moisture. Sparge the amine solution with Argon for 15 minutes prior to addition.
      
Issue #3: Bis-Arylation

Symptom: Formation of Ar-N(Piperazine)-Ar. Root Cause: Free N-H on the distal end of the piperazine reacts with a second equivalent of Aryl Halide.

Corrective Protocol:

  • Stoichiometry Adjustment: Use 1.5 – 2.0 equivalents of piperazine relative to Ar-X.

  • Protection Strategy: If the impurity persists >5%, switch to N-Boc-piperazine . The Boc group sterically and electronically deactivates the distal nitrogen. Deprotection (TFA/DCM) is quantitative and cleaner than purifying the bis-aryl impurity.

Module B: Troubleshooting SNAr Reactions

Primary Pathway: Nucleophilic Aromatic Substitution.[7] Best For: Electron-deficient rings (e.g., 4-fluoronitrobenzene, chloropyridines).

Issue #1: Hydrolysis (Phenol Impurity)

Symptom: Formation of Ar-OH (phenol) instead of product. Root Cause: Hydroxide ions compete with piperazine. This usually comes from wet solvents or hygroscopic bases (KOH, NaOH) acting on water.

Corrective Protocol:

  • Base Selection: Switch to DIPEA (Hünig’s Base) or

    
     . Avoid hydroxide bases.
    
  • Leaving Group Tuning:

    • Switch from Ar-Cl to Ar-F .

    • Mechanism:[1][2][3][4][5][6] In SNAr, the rate-determining step is the attack of the nucleophile. Fluoride is more electronegative, lowering the LUMO of the ring and accelerating the attack of piperazine significantly, allowing for milder conditions that disfavor hydrolysis [3].

Module C: Post-Reaction Purification (Metal Removal)

Issue: Residual Palladium >1000 ppm in crude product. Piperazines are notorious "metal scavengers" and will hold onto Pd/Cu.

Corrective Protocol (The Scavenger Wash): Do not rely solely on column chromatography.

  • Dissolve crude mixture in THF or EtOAc.

  • Add SiliaMetS® Thiol or Thiourea-functionalized silica (10 wt% relative to crude).

  • Stir at 50°C for 1 hour.

  • Filter through a Celite pad.

  • Result: Typically reduces Pd from ~1000 ppm to <50 ppm [4].

Visualizing the Impurity Mechanism (Pd-Coupling)

Understanding the "Enemy" (Protodehalogenation) is key to prevention.

Dehalogenation LnP LnP-Pd(0) OxAdd Oxidative Addition [LnP-Pd(II)-Ar-X] LnP->OxAdd Ar-X AmineBind Amine Binding [LnP-Pd(II)-Ar-N(H)R] OxAdd->AmineBind Piperazine + Base RedElim Reductive Elimination (DESIRED PATH) AmineBind->RedElim Fast with Bulky Ligands BetaElim Beta-Hydride Elimination (IMPURITY PATH) AmineBind->BetaElim Slow with Bulky Ligands Product Ar-Piperazine (Product) RedElim->Product Impurity Ar-H (Reduced) + Imine BetaElim->Impurity

Figure 2: Kinetic competition between product formation and protodehalogenation. Bulky ligands (BrettPhos) accelerate the top path.

Summary of Optimization Parameters

VariableRecommendationScientific Rationale
Ligand BrettPhos or RuPhos Prevents

-hydride elimination; stabilizes Pd(0).
Pre-Catalyst Pd-G3/G4 cyclesEnsures accurate Pd loading; prevents induction periods.
Base NaOtBu (Strong) or

(Weak)
NaOtBu is standard; use

if esters/nitriles are present to prevent hydrolysis.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point; non-nucleophilic; good solubility for Pd-complexes.
Stoichiometry 1.2 - 1.5 eq. Piperazine Suppresses bis-arylation and homocoupling of the halide.

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of the American Chemical Society, 131(5), 17423–17429. (Context on ligand steric effects).

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Organic Process Research & Development, 23(10), 2207–2233.

  • Phillips, S., et al. (2016).[8] Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[8][9] Johnson Matthey Technology Review, 60(4), 277-286.[8]

Sources

Validation & Comparative

1H NMR spectrum interpretation of 4-(Piperazin-1-yl)benzonitrile 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Interpretation of 4-(Piperazin-1-yl)benzonitrile 2HCl Content Type: Technical Comparison Guide

Executive Summary

In medicinal chemistry, 4-(Piperazin-1-yl)benzonitrile is a critical pharmacophore, serving as a scaffold for antifungal azoles, antidepressants, and antipsychotics.[1][2] While the free base is commonly used in coupling reactions, the Dihydrochloride (2HCl) salt is the preferred form for storage, stability, and aqueous solubility studies.

This guide provides a comparative technical analysis of the 1H NMR spectrum of the 2HCl salt versus its Free Base alternative. It focuses on the "Resonance Switch" —the phenomenon where protonation disrupts the electronic conjugation between the piperazine nitrogen and the benzonitrile ring, causing diagnostic shifts in the aromatic region.

Part 1: Structural Basis & Chemical Identity[3][4]

To interpret the spectrum accurately, one must understand the electronic environment of the protons in both states.

FeatureFree Base (Alternative)2HCl Salt (Target Product)
Formula C₁₁H₁₃N₃C₁₁H₁₃N₃[1] · 2HCl
Electronic State Strong Resonance DonationInductive Withdrawal (Protonated)
Solubility High in CDCl₃, Low in WaterHigh in DMSO-d₆/D₂O, Low in CDCl₃
Key Application Organic Synthesis (Nucleophile)Biological Assays (Soluble Ligand)
The "Resonance Switch" Mechanism

In the Free Base , the lone pair on the aniline nitrogen (


) donates electron density into the benzene ring, shielding the ortho protons (

). In the 2HCl Salt , protonation of this nitrogen ties up the lone pair, breaking the resonance and converting the substituent from an electron donor to an electron withdrawer (ammonium cation).

ResonanceSwitch FB Free Base (N-Lone Pair Available) Resonance Resonance Donation (Shielding of Ar-H) FB->Resonance Conjugation Inductive Inductive Withdrawal (Deshielding of Ar-H) Resonance->Inductive Spectral Shift (Upfield -> Downfield) Salt 2HCl Salt (N-Protonated) Salt->Inductive Protonation

Figure 1: The mechanistic basis for the spectral differences between the free base and the salt form.

Part 2: Comparative Spectral Analysis

The following data compares the Free Base (in CDCl₃) with the 2HCl Salt (in DMSO-d₆). Note that solvent effects contribute, but the protonation effect is dominant.

1. Aromatic Region (The Fingerprint)

The aromatic ring is an AA'BB' system . The protons ortho to the piperazine are most affected by salt formation.

Proton PositionFree Base (

ppm)
2HCl Salt (

ppm)
Interpretation
Ar-H (ortho to CN) ~7.45 - 7.50 (d)7.60 - 7.70 (d) Minimal shift. The CN group dominates this end of the ring.
Ar-H (ortho to N) ~6.85 - 6.90 (d)7.10 - 7.30 (d) DIAGNOSTIC: Significant downfield shift due to loss of shielding resonance from the N-lone pair.
Coupling (

)
~8.8 Hz~8.8 - 9.0 HzTypical ortho coupling constant for para-substituted benzenes.
2. Aliphatic Region (The Piperazine Ring)

The piperazine ring consists of two sets of methylene protons.

Proton PositionFree Base (

ppm)
2HCl Salt (

ppm)
Interpretation

-CH₂
~2.95 - 3.05 (t)3.15 - 3.30 (br s) Shifts downfield due to protonation of the distal secondary amine.

-CH₂
~3.30 - 3.40 (t)3.50 - 4.00 (br) Broadens significantly in the salt form due to exchange dynamics and ammonium induction.
3. Labile Protons (The Salt Signature)
  • Free Base: The single NH proton is often broad and weak (~1.8 - 2.0 ppm) or invisible depending on water content.

  • 2HCl Salt (in DMSO-d₆): You will observe distinct acidic protons.

    • 
       9.0 - 10.0 ppm:  Broad singlets corresponding to the 
      
      
      
      (ammonium) protons. Note: These disappear if
      
      
      is added (D-exchange).
Part 3: Experimental Protocol (Best Practices)

To ensure reproducible spectra for the 2HCl salt, strict adherence to solvent and concentration protocols is required.

Recommended Workflow

Protocol Sample Sample: 4-(Piperazin-1-yl)benzonitrile 2HCl (10-15 mg) Solvent Solvent Selection: DMSO-d6 (Primary) Sample->Solvent Prep Preparation: Dissolve fully (Sonicate if needed) Avoid heating >40°C (Degradation risk) Solvent->Prep Acquisition Acquisition: Relaxation Delay (D1) = 5s Scans (NS) = 16-32 Prep->Acquisition Analysis Analysis: Reference DMSO residual peak (2.50 ppm) Acquisition->Analysis

Figure 2: Standardized workflow for NMR analysis of piperazine salts.

Critical Considerations
  • Solvent Choice:

    • DMSO-d₆: The gold standard for this salt. It dissolves the ionic lattice and slows proton exchange enough to potentially see the NH peaks.

    • D₂O: Soluble, but all NH peaks will vanish. The aromatic shifts will remain diagnostic.

    • CDCl₃: Do not use. The 2HCl salt is insoluble in chloroform.

  • Water Peak: Commercial DMSO-d₆ often contains water (~3.33 ppm). This can overlap with the piperazine methylene signals in the salt form. Tip: Use dry DMSO or look for the "roof effect" asymmetry to identify the piperazine triplets buried under the water signal.

Part 4: Impurity Profiling

When validating the purity of 4-(Piperazin-1-yl)benzonitrile 2HCl, look for these specific impurity signals:

ImpuritySourceDiagnostic Signal
4-Fluorobenzonitrile Starting MaterialMultiplets at

7.4 - 7.9 ppm (distinct from product AA'BB').
Piperazine (Free/Salt) Excess ReagentSinglet (or tight multiplet) at

~2.8 - 3.0 ppm.
Triethylamine/DIPEA Base from workupQuartet at

~3.0 ppm, Triplet at

~1.2 ppm.
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773876, 4-(1-Piperazinyl)benzonitrile. Retrieved from [Link]

  • Goracci, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12, 21968–21977.[3] Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Amine Salts. University of Wisconsin-Madison Chemistry. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard Reference Text).

Sources

Mass spectrometry (LC-MS) fragmentation patterns of piperazine benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis of the LC-MS/MS fragmentation dynamics of piperazine benzonitriles. It is designed for analytical chemists and structural biologists requiring high-confidence structural elucidation of small molecule drugs and New Psychoactive Substances (NPS) containing this scaffold.

Executive Summary

Piperazine benzonitriles represent a critical scaffold in medicinal chemistry, serving as the core for various antipsychotics, antidepressants, and designer drugs (NPS). Unlike simple phenyl-piperazines, the presence of the benzonitrile moiety introduces strong electron-withdrawing effects that significantly alter ionization efficiency and fragmentation kinetics.

This guide compares the fragmentation behavior of Piperazine Benzonitriles against their Halogenated and Unsubstituted analogs. It establishes a self-validating identification protocol based on diagnostic ion shifts and distinctive ring-opening mechanisms.

Structural Context & Ionization Physics

To interpret the MS/MS spectra accurately, one must understand the competition for the ionizing proton.

  • The Piperazine Core: The piperazine ring contains two nitrogen atoms. In Electrospray Ionization (ESI+), the basicity of the secondary or tertiary amine (typically

    
    ) makes it the primary site of protonation 
    
    
    
    .
  • The Benzonitrile Effect: The cyano group (-CN) is a strong electron-withdrawing group (EWG). While it does not protonate directly under standard LC-MS conditions, its inductive effect pulls electron density from the aromatic ring.

    • Consequence: This destabilizes the benzylic bond compared to electron-donating analogs (e.g., methoxy-derivatives), often altering the ratio of intact precursor to fragment ions in the source.

Mechanism Visualization: Fragmentation Pathway

The following diagram outlines the primary dissociation pathways for a generic N-benzylpiperazine benzonitrile.

FragmentationPathway cluster_legend Pathway Legend Parent Precursor [M+H]+ (Piperazine Benzonitrile) Transition Inductive Destabilization (C-N Bond Strain) Parent->Transition CID Energy Frag_A Cyanobenzyl Cation (Diagnostic: m/z 116) Transition->Frag_A Benzylic Cleavage Neutral_A Neutral Piperazine Loss Transition->Neutral_A Frag_B Immonium Ion Species (m/z 56, 70) Transition->Frag_B Ring Fragmentation (RDA-like) Frag_C [M+H - HCN]+ (Rare, High CE) Frag_A->Frag_C Secondary Frag (-27 Da) key1 Primary Diagnostic Ion = Red key2 Common Piperazine Ion = Yellow

Figure 1: Collision-Induced Dissociation (CID) pathways. The Cyanobenzyl cation (m/z 116) is the distinguishing marker for this class.

Comparative Analysis: Benzonitriles vs. Alternatives

The identification of piperazine benzonitriles relies on distinguishing them from isobaric or structural analogs. The table below compares the fragmentation "fingerprint" of the Cyanobenzyl scaffold against Chlorobenzyl (common in NPS like substituted BZPs) and Methoxybenzyl analogs.

Table 1: Comparative Fragmentation Fingerprints
FeaturePiperazine Benzonitrile (-CN)Piperazine Chlorides (-Cl)Piperazine Methoxides (-OCH3)
Electronic Nature Strong EWG (Deactivating)Weak EWG / DeactivatingStrong EDG (Activating)
Primary Diagnostic Ion m/z 116 (Cyanobenzyl cation)m/z 125/127 (Chlorobenzyl cation)m/z 121 (Methoxybenzyl cation)
Isotopic Pattern None (A+1 only)Distinct A+2 (3:1 ratio) None (A+1 only)
Piperazine Markers m/z 56, 85 (Standard)m/z 56, 85 (Standard)m/z 56, 85 (Standard)
Secondary Loss -27 Da (Loss of HCN)-35/37 Da (Loss of Cl radical - Rare)-15 Da (Loss of Methyl radical)
Stability (Source) High stability, requires higher CEModerate stabilityLower stability (prone to in-source frag)
Key Differentiator: The "Nitrile Shift"

In unsubstituted benzylpiperazine (BZP), the base peak is often the tropylium ion at m/z 91 .

  • Benzonitriles: The substitution shifts this mass by exactly +25 Da (mass of CN minus H) to m/z 116 .

  • Differentiation: Unlike nitro-groups (which can lose NO2), the nitrile group is robust. If you see a loss of 27 Da (HCN) from the fragment, it confirms the nitrile. If you see a loss of 46 Da, it is likely a nitro-analog.

Experimental Protocol: Self-Validating Identification

To ensure high data integrity (E-E-A-T), this protocol includes a "System Suitability" step using a known standard to calibrate collision energies.

A. Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 µm).

    • Why: Piperazines are polar bases. A C18 column provides adequate retention only if the pH is high, or if an ion-pairing effect is utilized.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

    • Note: The Ammonium Formate is critical. It buffers the pH and improves peak shape for basic piperazines by reducing silanol interactions.

B. Mass Spectrometry Parameters (QQQ / Q-TOF)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C (Ensure complete desolvation to prevent adducts).

  • Collision Energy (CE) Ramping:

    • Perform a "CE Breakdown Curve" from 10 eV to 50 eV.

    • Expectation: At low CE (10-15 eV), the parent ion

      
       dominates. At medium CE (20-30 eV), the m/z 116  (Cyanobenzyl) peak maximizes. At high CE (>40 eV), the piperazine ring fragments (m/z 56 ) dominate.
      
C. Workflow Decision Tree

Use this logic flow to confirm the identity of an unknown piperazine derivative.

DecisionTree Start Unknown Peak (Observe [M+H]+) CheckIso Check Isotopic Pattern Start->CheckIso Cl_Path Cl Pattern Present? (A+2 @ ~33%) CheckIso->Cl_Path Br_Path Br Pattern Present? (A+2 @ ~100%) CheckIso->Br_Path No_Halo No Halogen Pattern CheckIso->No_Halo Frag_Check Perform MS/MS (CE 30eV) No_Halo->Frag_Check Check_91 Base Peak m/z 91? Frag_Check->Check_91 Check_116 Base Peak m/z 116? Frag_Check->Check_116 Result_BZP ID: Unsubstituted BZP Check_91->Result_BZP Yes Check_116->Check_91 No Result_CN ID: Piperazine Benzonitrile Check_116->Result_CN Yes

Figure 2: Logic flow for distinguishing Benzonitriles from Halogenated and Unsubstituted analogs.

References

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of new designer drugs of abuse.[3] Therapeutic Drug Monitoring.

  • Elliott, S. (2011). The mass spectrometric behavior of 1-benzylpiperazine (BZP) and its derivatives. Drug Testing and Analysis.

  • Meyer, M. R., et al. (2010). Beta-keto-pyrrolidinophenones: new designer drugs of the cathinone type. Journal of Mass Spectrometry.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library & Monographs.

Sources

A Comparative Guide to Impurity Profiling of 4-(Piperazin-1-yl)benzonitrile Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of leading analytical methodologies for the impurity profiling of 4-(Piperazin-1-yl)benzonitrile dihydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. We will move beyond mere procedural lists to explore the causality behind experimental choices, offering a self-validating framework for robust impurity analysis.

The control of impurities is a critical issue for healthcare manufacturers and is heavily emphasized by regulatory authorities such as the FDA, EMA, and others under the International Council for Harmonisation (ICH) guidelines.[1] Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with storage container-closure systems.[2][3] Even at trace levels, these unwanted chemicals can impact the safety and efficacy of the final drug product.[4] This guide will compare High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive analysis of potential impurities in 4-(Piperazin-1-yl)benzonitrile dihydrochloride.

Understanding the Impurity Landscape of 4-(Piperazin-1-yl)benzonitrile Dihydrochloride

A robust impurity profiling strategy begins with a theoretical understanding of the potential impurities that can arise during the synthesis and storage of the target compound. The most probable synthetic route to 4-(Piperazin-1-yl)benzonitrile involves a nucleophilic aromatic substitution reaction between a halogenated benzonitrile (e.g., 4-fluorobenzonitrile) and piperazine.[5] Forced degradation studies, which intentionally expose the drug substance to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[6][7][8]

Based on this, we can hypothesize the following potential impurities:

  • Process-Related Impurities (Synthesis):

    • Impurity A: 4-Fluorobenzonitrile: Unreacted starting material.

    • Impurity B: Piperazine: Excess or unreacted starting material.

    • Impurity C: 1,4-bis(4-cyanophenyl)piperazine: A potential by-product from the reaction of one piperazine molecule with two molecules of 4-fluorobenzonitrile.

  • Degradation Products:

    • Impurity D: 4-(Piperazin-1-yl)benzoic acid: Resulting from the hydrolysis of the nitrile group.[9]

    • Impurity E: 4-(Piperazin-1-yl)benzonitrile N-oxide: A potential product of oxidation at one of the piperazine nitrogen atoms.

    • Impurity F: 1-Formylpiperazine: A potential oxidative degradation product of the piperazine ring.[10]

The following diagram illustrates the relationship between the API and its potential impurities.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 4-Fluorobenzonitrile 4-Fluorobenzonitrile API 4-(Piperazin-1-yl)benzonitrile 4-Fluorobenzonitrile->API Nucleophilic Aromatic Substitution Piperazine Piperazine Piperazine->API Impurity_F Impurity F: 1-Formylpiperazine (Oxidative Degradant) Piperazine->Impurity_F Oxidation Impurity_D Impurity D: 4-(Piperazin-1-yl)benzoic acid (Hydrolysis Degradant) API->Impurity_D Hydrolysis Impurity_E Impurity E: 4-(Piperazin-1-yl)benzonitrile N-oxide (Oxidative Degradant) API->Impurity_E Oxidation Impurity_A Impurity A: 4-Fluorobenzonitrile (Starting Material) Impurity_B Impurity B: Piperazine (Starting Material) Impurity_C Impurity C: 1,4-bis(4-cyanophenyl)piperazine (By-product)

Caption: Relationship between the API and its potential impurities.

Method 1: High-Performance Liquid Chromatography (HPLC) - The Established Workhorse

HPLC has long been the gold standard for pharmaceutical impurity profiling due to its robustness, reliability, and widespread availability.[11][12] A reversed-phase method is most suitable for separating 4-(Piperazin-1-yl)benzonitrile and its structurally related impurities.

Causality Behind Experimental Choices
  • Column: A C18 column is selected for its hydrophobic stationary phase, which provides good retention and separation for moderately polar aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and a low pH phosphate buffer is chosen. The acidic buffer (pH ~2.5-3.0) ensures that the basic piperazine nitrogens are protonated, leading to sharp, symmetrical peaks and minimizing tailing.[13] The gradient elution is necessary to resolve impurities with a wide range of polarities, from the less retained starting materials to the more retained API and potential dimers, within a reasonable timeframe.

  • Detection: UV detection at approximately 254 nm is appropriate as the benzonitrile moiety is a strong chromophore.

Experimental Protocol: HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the 4-(Piperazin-1-yl)benzonitrile dihydrochloride sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

  • Validation (as per ICH Q2(R1) guidelines): [11][14][15]

    • Specificity: Analyze stressed samples (acid, base, oxidative, thermal, photolytic) to ensure no co-elution of degradation products with the main peak or each other.

    • Linearity: Prepare a series of solutions of the API and known impurities over a range from the Limit of Quantitation (LOQ) to 150% of the specification limit.

    • LOD & LOQ: Determine the limits of detection and quantitation by injecting progressively more dilute solutions to establish signal-to-noise ratios of approximately 3:1 and 10:1, respectively.

    • Accuracy & Precision: Perform recovery studies by spiking the sample with known amounts of impurities at different concentration levels. Assess repeatability and intermediate precision by analyzing multiple preparations on different days with different analysts.

Method 2: Ultra-Performance Liquid Chromatography (UPLC) - The High-Throughput Alternative

UPLC represents a significant evolution from HPLC, utilizing columns with sub-2 µm particles to achieve dramatic increases in resolution, sensitivity, and speed.[12][15][16][17] This technology is particularly advantageous in high-throughput environments for quality control and stability monitoring.

Causality Behind Experimental Choices
  • Column: A sub-2 µm particle C18 column is used. The smaller particle size leads to much higher separation efficiency but requires a specialized UPLC system capable of handling the resulting high backpressures (up to 15,000 psi).[15][16]

  • Method Transfer: The HPLC method can be geometrically scaled to UPLC conditions. This involves adjusting the gradient, flow rate, and injection volume to account for the smaller column dimensions, significantly reducing analysis time while maintaining or improving the separation profile.

  • Benefits: The primary drivers for choosing UPLC are a substantial reduction in analysis time and solvent consumption, leading to more cost-effective and environmentally friendly analyses.[15][17] The narrower peaks also result in increased sensitivity, which is crucial for detecting trace-level impurities.[9][16]

Experimental Protocol: UPLC-UV
  • Instrumentation: UPLC system with a binary solvent manager, sample manager, column heater, and photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.[14][18]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 7 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Prepare as per the HPLC method, typically at the same or slightly lower concentration (e.g., 0.5 mg/mL).

  • Validation:

    • The validation approach is the same as for HPLC, following ICH Q2(R1) guidelines. The acceptance criteria for system suitability (e.g., resolution, tailing factor) will be met or exceeded, but with much shorter retention times.

Caption: General workflow for HPLC and UPLC impurity analysis.

Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS) - For Unambiguous Identification

While HPLC and UPLC are excellent for quantifying known impurities, they fall short when an unknown peak appears in a chromatogram. LC-MS is the definitive tool for the structural elucidation of unknown impurities.[19] It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing molecular weight and fragmentation data.[12][19]

Causality Behind Experimental Choices
  • Interface: An electrospray ionization (ESI) source is typically used in positive ion mode, as the basic piperazine moiety is readily protonated to form [M+H]⁺ ions.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), is ideal. It provides highly accurate mass measurements, enabling the confident determination of elemental compositions for both the parent ion and its fragments.[10][18][20]

  • Mobile Phase: The non-volatile phosphate buffers used in the standard HPLC method are incompatible with MS. Therefore, the mobile phase must be switched to one containing volatile additives like formic acid or ammonium formate.[18]

  • Tandem MS (MS/MS): This technique is crucial for structural analysis. The parent ion of an unknown impurity is isolated and fragmented, and the resulting fragmentation pattern provides clues to its structure.[19] For N-arylpiperazine derivatives, characteristic fragmentation often involves cleavage of the piperazine ring.[20]

Experimental Protocol: UPLC-QTOF MS/MS
  • Instrumentation: UPLC system coupled to a Q-TOF mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Identical to the UPLC-UV method, as the volatile formic acid mobile phase is MS-compatible.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Scan Range: m/z 50 - 1000.

    • Acquisition Mode: Perform an initial full scan MS run to identify the m/z of all eluting peaks. Subsequently, perform a targeted MS/MS (or data-dependent acquisition) run where the instrument automatically fragments the ions corresponding to the impurity peaks.

    • Collision Energy: Ramped (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

  • Data Analysis Workflow:

    • Molecular Feature Extraction: Use software to find all potential compound-related ions in the full scan data.

    • Molecular Formula Generation: Generate possible elemental formulas for the unknown impurity's [M+H]⁺ ion based on its accurate mass.

    • Structural Elucidation: Interpret the MS/MS fragmentation pattern, often with the aid of software, to propose a chemical structure consistent with the molecular formula and known degradation pathways.

Performance Comparison

ParameterHPLCUPLCLC-MS
Primary Use Routine QC, QuantificationHigh-Throughput QC, QuantificationIdentification, Structure Elucidation
Analysis Time ~35-45 min~7-12 min~7-12 min (UPLC front-end)
Resolution GoodExcellentExcellent (separation)
Sensitivity (LOD/LOQ) ~0.03% / 0.10%~0.01% / 0.03%~0.005% / 0.015% (in SIM/MRM mode)
Solvent Consumption HighLow (approx. 80% reduction vs HPLC)[16]Low
Capability Quantifies known impuritiesQuantifies known impurities faster and with higher sensitivityIdentifies unknown impurities and confirms known ones
Instrumentation Cost StandardHighVery High
Method Complexity LowModerateHigh

Note: LOD/LOQ values are typical estimates and must be experimentally determined for each specific impurity as per ICH Q2(R1) guidelines.[14]

Conclusion and Recommendations

The choice of analytical technology for impurity profiling of 4-(Piperazin-1-yl)benzonitrile dihydrochloride is dictated by the specific requirements of the analysis.

  • HPLC remains a robust and reliable method for routine quality control where analysis time is not a critical bottleneck. Its simplicity and the lower cost of instrumentation make it a workhorse in many laboratories.

  • UPLC is the superior choice for high-throughput environments. The significant reduction in analysis time and solvent consumption, coupled with enhanced resolution and sensitivity, provides substantial gains in productivity and cost-efficiency.[17] For routine release testing and stability studies, a validated UPLC method is the recommended approach.

  • LC-MS is an indispensable, orthogonal technique. It is not typically used for routine quantification but is essential during method development, forced degradation studies, and for investigating any unknown peaks that may appear during stability testing.[6] Its ability to provide unambiguous structural information is critical for understanding degradation pathways and ensuring the safety of the drug substance.

A comprehensive and compliant impurity control strategy will leverage these techniques synergistically: UPLC for rapid and sensitive routine analysis, supported by LC-MS for the definitive identification of any observed impurities. This integrated approach ensures the highest standards of scientific integrity and regulatory compliance in the development of safe and effective pharmaceuticals.

References

  • SynThink. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. SynThink. Available at: [Link]

  • Bratinova, S., et al. (2009). Determination of primary aromatic amines in cooking utensils by capillary electrophoresis-tandem mass spectrometry. Italian Journal of Food Safety. Available at: [Link]

  • Huang, F., & Ye, S. (2004). [Separation of aromatic amines by capillary zone electrophoresis with lower electroosmotic flow]. Se Pu. Available at: [Link]

  • Reddy, B., et al. (2015). Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. Scientific Research Publishing. Available at: [Link]

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters. Available at: [Link]

  • Patel, Y. P., et al. (2015). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. PMC. Available at: [Link]

  • Li, Y., et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PMC. Available at: [Link]

  • United States Pharmacopeia. (n.d.). USP General Chapter <1086> Impurities in Official Articles. uspbpep.com. Available at: [Link]

  • Request PDF. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. Available at: [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • ScienceDirect. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. Available at: [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]

  • LabPurity. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. LabPurity. Available at: [Link]

  • PharmaScroll. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. PharmaScroll. Available at: [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmaceutical Research. Available at: [Link]

  • LCGC International. (2026). Determination and Quantification of Primary Aromatic Amine in Printer Ink. LCGC International. Available at: [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]

  • PubMed. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PubMed. Available at: [Link]

  • RJPT. (2019). A Review on Comparative study of HPLC and UPLC. RJPT. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Available at: [Link]

  • AKJournals. (2022). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. AKJournals. Available at: [Link]

  • MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. Available at: [Link]

  • IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. Available at: [Link]

  • ijarsct. (2024). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijarsct. Available at: [Link]

  • Semantic Scholar. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Dru. Semantic Scholar. Available at: [Link]

  • Central European Journal of Energetic Materials. (2016). A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. Central European Journal of Energetic Materials. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. ResearchGate. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents.

Sources

A Senior Application Scientist's Guide to Reference Standards for 4-(Piperazin-1-yl)benzonitrile Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precision and reliability of analytical data are paramount. This holds particularly true for the characterization of synthetic intermediates and active pharmaceutical ingredients (APIs). 4-(Piperazin-1-yl)benzonitrile, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure its identity, purity, and quality. The cornerstone of such analyses is the use of well-characterized reference standards. This guide provides an in-depth comparison of available reference standards for 4-(Piperazin-1-yl)benzonitrile and details recommended analytical methodologies to ensure data integrity.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis. In the context of 4-(Piperazin-1-yl)benzonitrile, a high-quality reference standard is indispensable for:

  • Identity Confirmation: Unambiguously confirming the chemical structure of the synthesized compound.

  • Purity Assessment: Quantifying the amount of 4-(Piperazin-1-yl)benzonitrile in a sample and identifying any impurities.

  • Assay Validation: Establishing the accuracy and precision of analytical methods.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.

The choice of a reference standard directly impacts the validity of analytical results. Therefore, a thorough understanding of the available options and their respective levels of characterization is crucial.

Comparison of Commercially Available Reference Standards

Several chemical suppliers offer 4-(Piperazin-1-yl)benzonitrile, often with varying levels of documentation and analytical data. When selecting a reference standard, it is imperative to consider the grade, purity, and the extent of characterization provided.

SupplierGradePurity SpecificationAccompanying Analytical DataTraceability and Certification
Supplier A (e.g., Major Chemical Supplier) Research Grade≥98% (by GC or HPLC)[1]Certificate of Analysis (CoA) typically available, may include purity by a single method.Not typically traceable to a national metrology institute. For research use only.[1]
Supplier B (e.g., Pharmacopeial Standard Provider) Pharmacopeial Standard (if available)Meets USP/EP/BP specificationsComprehensive CoA with detailed characterization (NMR, MS, IR, TGA, Elemental Analysis).Traceable to pharmacopeial standards. Certified for use in pharmacopeial assays.
Supplier C (e.g., Specialty Chemical Provider) Analytical Standard≥99.5% (by quantitative NMR or mass balance)Detailed CoA with purity assessment by multiple techniques, often including qNMR.May offer traceability to NIST or other national standards. Often produced under ISO 17034.

Expert Insight: For routine research and development, a high-purity research-grade standard from a reputable supplier may suffice for preliminary analyses. However, for method validation, stability studies, and regulatory submissions, a certified reference material (CRM) from a provider like LGC Standards or a pharmacopeial standard is the authoritative choice, providing the necessary documentation and traceability.[2] Always scrutinize the Certificate of Analysis to ensure the provided data meets your analytical needs.

Recommended Analytical Methods for 4-(Piperazin-1-yl)benzonitrile

The following section details recommended starting protocols for the analysis of 4-(Piperazin-1-yl)benzonitrile using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are based on established procedures for related piperazine compounds and should be validated for your specific application.[3][4]

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

HPLC-UV is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like 4-(Piperazin-1-yl)benzonitrile. Due to the presence of a chromophore (the benzonitrile group), UV detection is a suitable choice.

Rationale for Method Design: A reversed-phase C18 column is selected for its versatility in retaining moderately polar compounds. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the effective separation of the main component from potential impurities. The gradient elution ensures that both early and late-eluting impurities are resolved.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the 4-(Piperazin-1-yl)benzonitrile reference standard and sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject the reference standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor should be between 0.8 and 1.5, and the theoretical plates should be greater than 2000.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Standard & Sample dissolve Dissolve in Mobile Phase prep_start->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system HPLC System (C18 Column, UV Detector) filter->hplc_system inject Inject Sample hplc_system->inject separate Gradient Elution inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/Assay integrate->calculate report Generate Report calculate->report

Caption: HPLC-UV workflow for the analysis of 4-(Piperazin-1-yl)benzonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While 4-(Piperazin-1-yl)benzonitrile has a relatively high boiling point, it is amenable to GC analysis, particularly for identifying volatile process impurities.

Rationale for Method Design: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen for general-purpose separation of a wide range of compounds. The temperature program is designed to elute the target analyte and separate it from potential impurities with different volatilities. Mass spectrometry provides definitive identification based on the fragmentation pattern.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer (MS).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Injection Volume: 1 µL (splitless or split injection depending on concentration).

  • Sample Preparation: Prepare a solution of 4-(Piperazin-1-yl)benzonitrile in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Dissolve Sample (e.g., DCM) gcms_system GC-MS System (DB-5ms Column) prep_start->gcms_system inject Inject Sample gcms_system->inject separate Temperature Programmed GC inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-450) ionize->detect chromatogram Analyze Total Ion Chromatogram detect->chromatogram mass_spectra Identify Peaks by Mass Spectra chromatogram->mass_spectra library_search NIST Library Search mass_spectra->library_search report Generate Report library_search->report

Caption: GC-MS workflow for impurity identification in 4-(Piperazin-1-yl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity of the 4-(Piperazin-1-yl)benzonitrile reference standard.

Rationale for Method Design: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. A standard 400 or 500 MHz spectrometer provides sufficient resolution for detailed structural analysis.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 10-20 mg of the 4-(Piperazin-1-yl)benzonitrile in ~0.7 mL of CDCl₃.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (0.00 ppm for ¹H and ¹³C).

Expected ¹H NMR Spectral Data (in CDCl₃):

  • Aromatic Protons: Two doublets in the range of δ 6.8-7.6 ppm, corresponding to the protons on the benzonitrile ring.

  • Piperazine Protons: Two multiplets (typically broad singlets or triplets) in the range of δ 3.0-3.5 ppm, corresponding to the four protons adjacent to the nitrogen attached to the aromatic ring and the four protons adjacent to the NH group.

  • NH Proton: A broad singlet, the chemical shift of which can vary depending on concentration and temperature, typically in the range of δ 1.5-2.5 ppm.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • Nitrile Carbon: A signal around δ 119 ppm.

  • Aromatic Carbons: Signals in the range of δ 115-155 ppm.

  • Piperazine Carbons: Signals in the range of δ 45-55 ppm.[5]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Analysis prep_start Dissolve Sample in CDCl3 transfer Transfer to NMR Tube prep_start->transfer nmr_system NMR Spectrometer (≥400 MHz) transfer->nmr_system acquire_1h Acquire 1H Spectrum nmr_system->acquire_1h acquire_13c Acquire 13C Spectrum nmr_system->acquire_13c process_data Process Raw Data (FT, Phasing, Baseline) acquire_1h->process_data acquire_13c->process_data assign_peaks Assign Chemical Shifts process_data->assign_peaks confirm_structure Confirm Structure assign_peaks->confirm_structure report Generate Report confirm_structure->report

Caption: NMR workflow for structural confirmation of 4-(Piperazin-1-yl)benzonitrile.

Conclusion

The selection of an appropriate reference standard is a critical determinant of data quality in the analysis of 4-(Piperazin-1-yl)benzonitrile. While research-grade materials are suitable for initial investigations, the use of certified reference materials or pharmacopeial standards is essential for regulatory compliance and ensuring the highest level of data integrity. The analytical methods outlined in this guide provide a robust starting point for the comprehensive characterization of this important pharmaceutical intermediate. As with any analytical procedure, method validation is paramount to demonstrate suitability for the intended purpose. By combining high-quality reference standards with validated analytical methods, researchers can ensure the accuracy and reliability of their findings, ultimately contributing to the development of safe and effective medicines.

References

  • The Royal Society of Chemistry. (2010). 4-(Piperidine-1-sulfonyl)-benzonitrile. In Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information for -. Retrieved from [Link]

  • Kreppel, A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2568-2579. Retrieved from [Link]

  • Yılmaz, F., & Görmen, M. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(11-12), 931-939. Retrieved from [Link]

  • Sigma-Aldrich. (2016, February 9). Sigma-Aldrich Certificate of Analysis. Agilent. Retrieved from [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • PureSynth. 4-(1-Piperazinyl)Benzonitrile 98.0%(GC). Retrieved from [Link]

  • Chen, Y., et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(1), o284. Retrieved from [Link]

  • Dias, M., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct, 6(2). Retrieved from [Link]

  • Scribd. Certificate of Analysis Certificate of Analysis: Reference Substance Reference Substance. Retrieved from [Link]

  • PubChemLite. 4-[(piperazin-1-yl)methyl]benzonitrile. Retrieved from [Link]

  • PubChem. 4-(Piperazin-1-yl)benzonitrile. Retrieved from [Link]

  • ResearchGate. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF. Retrieved from [Link]

  • Muszalska, I., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 61(1), 3-8. Retrieved from [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Journal of Pharmaceutical Research. Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. Retrieved from [Link]

  • Shimadzu. Multiresidue Pesticides Analysis in Norbixin Color Additive using LCMS-8050 and GCMS-TQ8040 NX. Retrieved from [Link]

  • de Oliveira, A. M., et al. (2011). Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments. Journal of Pharmaceutical and Biomedical Analysis, 55(2), 343-348. Retrieved from [Link]

  • Analytical Methods. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]3/ay/c3ay41215a)

Sources

IR spectroscopy bands for nitrile and piperazine functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: IR Spectroscopy of Nitrile and Piperazine Pharmacophores

Audience: Researchers, Medicinal Chemists, and Analytical Scientists. Context: Structural characterization of nitrogen-heterocycles and cyano-derivatives in drug development.

Executive Summary & Strategic Context

In the landscape of Structure-Activity Relationship (SAR) studies, the distinction between a nitrile (cyano, -C≡N) group and a piperazine ring is chemically vast but spectroscopically nuanced. The nitrile is a "spectral beacon"—a high-intensity diagnostic marker in a region free of interference. In contrast, the piperazine moiety presents a "fingerprint challenge," relying on a complex ensemble of ring skeletal vibrations and C-N stretches rather than a single diagnostic peak.

This guide provides a rigorous technical comparison of these two functional groups, moving beyond basic peak assignments to address conformational effects, conjugation shifts, and common experimental artifacts that compromise data integrity.

Spectral Characterization: The Nitrile "Beacon"

The nitrile group is one of the most reliable diagnostic handles in IR spectroscopy due to its location in the "silent region" (2000–2300 cm⁻¹), where few other functional groups absorb.

Mechanism of Vibration

The C≡N stretch involves a triple bond with a high force constant (


), pushing the absorption frequency well above that of double bonds (C=O, C=C). The strong dipole moment associated with the C≡N bond results in a sharp, intense peak, unlike the often weak C≡C stretch of alkynes.
Critical Frequency Shifts
  • Aliphatic Nitriles (Saturated): Absorb at 2240–2260 cm⁻¹ .[1]

  • Aromatic/Conjugated Nitriles: The frequency shifts to 2220–2240 cm⁻¹ .

    • Causality: Conjugation with an aromatic ring or alkene allows delocalization of

      
      -electrons, reducing the bond order of the C≡N triple bond. This lowers the force constant, resulting in a redshift (lower wavenumber).
      
Interference Analysis
  • Alkynes (-C≡C-): Absorb in a similar region (2100–2260 cm⁻¹) but are typically weak to invisible in IR (unless terminal) due to symmetry (low dipole change).[2]

  • Isocyanates (-N=C=O): Absorb higher, typically ~2270 cm⁻¹ , and are often broader.

Spectral Characterization: The Piperazine "Fingerprint"

Characterizing a piperazine ring requires a multi-band approach. Unlike the nitrile, there is no single "piperazine peak." Identification relies on the summation of N-H, C-H, and skeletal ring modes.

Key Vibrational Modes
  • N-H Stretch (Secondary Amine):

    • If the piperazine is mono-substituted, the free N-H appears as a single, often weak band at 3200–3400 cm⁻¹ .

    • Note: In hydrochloride salts (common in pharma), this band broadens significantly and shifts to 2500–3000 cm⁻¹ (ammonium band).

  • C-H Ring Stretches:

    • The cyclic

      
       groups produce asymmetric and symmetric stretches between 2800–3000 cm⁻¹ . These are distinct from aromatic C-H stretches (>3000 cm⁻¹).
      
  • C-N Stretch:

    • Found in the 1100–1300 cm⁻¹ region. This overlaps heavily with other C-N and C-O bands, making it non-diagnostic on its own.

  • Ring Skeletal Vibrations (The "Fingerprint"):

    • CH₂ Scissoring: ~1485 cm⁻¹.[3]

    • Ring Twisting/Rocking: A series of bands at 1143, 1124, and 1074 cm⁻¹ (observed in 1-benzylpiperazine).[3]

    • Conformational Markers: Piperazine exists predominantly in the chair conformation . The "boat" form (rare, high energy) would exhibit different skeletal bands, typically only seen in bridged bicyclic systems or specific metal complexes.

Comparative Data: Nitrile vs. Piperazine

FeatureNitrile (-C≡N) Piperazine (Heterocycle)
Primary Diagnostic Region 2200–2260 cm⁻¹ (Silent Region)800–1500 cm⁻¹ (Fingerprint) + 3200–3400 cm⁻¹
Peak Morphology Sharp, IntenseMultiple bands, often broad (if H-bonded)
Electronic Effect Conjugation Sensitive: Shifts ~20 cm⁻¹ lower when conjugated.pH Sensitive: Salt formation obliterates distinct N-H bands; creates broad ammonium envelope.
Major Interferences Alkynes (weak), Isocyanates (higher

), Diazonium salts.
Morpholine (C-O-C bands), Piperidine (lacks 2nd N), Primary amines (doublet N-H).
Environmental Sensitivity Low (Stable).High (Hygroscopic): Absorbs atmospheric CO₂ to form carbamates.

Experimental Protocol: ATR-FTIR Analysis

Objective: Obtain high-fidelity spectra of a hygroscopic piperazine derivative and a nitrile precursor without sample degradation.

Method: Attenuated Total Reflectance (ATR) is superior to KBr pellets here, as KBr is hygroscopic and can accelerate the formation of hydrate/carbamate artifacts in amines.

Step-by-Step Workflow
  • Instrument Setup:

    • Use a Diamond or ZnSe ATR crystal.[4]

    • Critical: Purge the sample chamber with dry Nitrogen (

      
      ) for 5 minutes prior to background collection to eliminate atmospheric 
      
      
      
      (doublet at 2350 cm⁻¹) and water vapor.
  • Background Collection:

    • Collect background (Air) with the same resolution (typically 4 cm⁻¹) and scan count (32 or 64 scans) as the sample.

  • Sample Preparation (The "Carbamate" Check):

    • Piperazine Warning: Piperazine is a strong base and reacts with atmospheric

      
       to form piperazinium carbamate.[5]
      
    • Protocol: Handle piperazine samples in a desiccator or glove box if possible. If analyzing in air, work quickly.

    • Validation: If you see a new peak emerge at ~1690 cm⁻¹ (C=O of carbamate) and ~3300 cm⁻¹ (broadening) over time, your sample is degrading.

  • Data Acquisition:

    • Place solid/liquid on the crystal.[6] Apply high pressure (for solids) using the anvil to ensure optical contact.

    • Scan immediately.

  • Post-Run Cleaning:

    • Clean crystal with Isopropanol (IPA).

    • Avoid: Acidic cleaners (may damage ZnSe) or chlorinated solvents (if using specific polymer seals).

Logic Diagram: Spectral Assignment Workflow

The following diagram outlines the decision process for distinguishing these groups in an unknown pharmaceutical intermediate.

SpectralAssignment Start Unknown Sample Spectrum Check2200 Check 2200-2260 cm⁻¹ Region Start->Check2200 HasPeak2200 Sharp Peak Present? Check2200->HasPeak2200 NitrileConfirmed Nitrile (C≡N) Likely HasPeak2200->NitrileConfirmed Yes CheckFingerprint Check Fingerprint & NH Region HasPeak2200->CheckFingerprint No AnalyzeShift Check Exact Frequency NitrileConfirmed->AnalyzeShift ConjNitrile 2220-2240 cm⁻¹: Conjugated (Aromatic) AnalyzeShift->ConjNitrile SatNitrile 2240-2260 cm⁻¹: Saturated (Aliphatic) AnalyzeShift->SatNitrile CheckNH Band at 3200-3400 cm⁻¹? CheckFingerprint->CheckNH PiperazineSuspect Piperazine/Amine Suspected CheckNH->PiperazineSuspect Single Band (Secondary) AnalyzeRing Check Ring Modes: 1. CH₂ Scissoring (~1485 cm⁻¹) 2. C-N (~1100-1300 cm⁻¹) PiperazineSuspect->AnalyzeRing ArtifactCheck Artifact Check: New peak at ~1690 cm⁻¹? AnalyzeRing->ArtifactCheck Carbamate Sample Degraded (Carbamate Formation) ArtifactCheck->Carbamate Yes ValidSpectrum Valid Amine Spectrum ArtifactCheck->ValidSpectrum No

Caption: Decision logic for assigning Nitrile and Piperazine moieties, including critical artifact checks for amine stability.

References

  • Lec15 - IR Spectra of Alkynes and Nitriles . YouTube (University Lecture Series). Available at: [Link]

  • Organic Nitrogen Compounds IV: Nitriles . Spectroscopy Online, 2019. Available at: [Link]

  • Spectroscopic investigations of 1-benzylpiperazine . Journal of Ultra Scientist of Physical Sciences, 2012. Available at: [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies . SciSpace, 2019. Available at: [Link]

  • Piperazine . Wikipedia. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.